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  • Product: 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole
  • CAS: 23147-81-1

Core Science & Biosynthesis

Foundational

Structural Disruption and Crystallographic Profiling of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole: A Technical Whitepaper

Executive Summary In the realm of heterocyclic chemistry and rational drug design, the pyrazole scaffold is ubiquitous. However, the transition from a standard 1H-pyrazole to a 4H-pyrazole introduces a profound structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, the pyrazole scaffold is ubiquitous. However, the transition from a standard 1H-pyrazole to a 4H-pyrazole introduces a profound structural paradigm shift. As a Senior Application Scientist, I frequently encounter the misconception that all pyrazoles maintain planar aromaticity. This guide deconstructs the X-ray crystallographic profile of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (CAS 23147-81-1)[1], a model compound that exemplifies the geometric consequences of C4-disubstitution. By forcing the C4 carbon into an sp3 hybridization state, the molecule loses its aromaticity, adopting a unique 3D conformation that is highly relevant for steric targeting in modern pharmacophore development.

Structural Chemistry: The sp3 Disruption

The defining feature of 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole is the presence of two bulky benzyl groups at the 4-position of the pyrazole ring.

In a typical 1H-pyrazole, the five-membered ring is a fully conjugated, planar, 6 π -electron aromatic system. However, the dual alkylation at C4 fundamentally breaks this conjugation. The C4 atom transitions from sp2 to sp3 hybridization, effectively isolating the two C=N double bonds into a localized, non-aromatic diene-like arrangement[2].

This loss of aromaticity forces the ring out of planarity to relieve the immense steric strain imposed by the geminal dibenzyl groups. The resulting structure typically adopts an "envelope" or slightly twisted conformation. Understanding this 3D topology is critical, as it dictates how the molecule will interact with biological targets, shifting its role from a flat intercalator to a bulky, space-filling ligand.

StructuralLogic A 1H-Pyrazole (Planar, Aromatic) B C4 Disubstitution (Dibenzyl Addition) A->B Alkylation C 4H-Pyrazole (sp3 C4, Non-Aromatic) B->C Loss of Conjugation D 3D Conformation (Envelope/Twist) C->D Steric Relief

Structural transition from planar 1H-pyrazole to non-aromatic 4H-pyrazole.

Crystallographic Workflow: A Self-Validating Protocol

To accurately capture the non-planar geometry of 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole, empirical validation via Single-Crystal X-Ray Diffraction (SCXRD) is mandatory. Below is the self-validating protocol designed to ensure high-fidelity structural resolution.

Step 1: Controlled Crystal Growth (Thermodynamic Control)
  • Action: Dissolve >98% pure compound in a 1:1 binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH). Allow for slow evaporation at 20°C over 72 hours.

  • Causality: DCM provides excellent solubility for the highly lipophilic dibenzyl moieties. EtOH acts as a miscible anti-solvent. As the highly volatile DCM evaporates preferentially, the dielectric constant of the solution gradually shifts, driving the system into a state of controlled supersaturation. This slow kinetic rate minimizes lattice defects and twinning, yielding diffraction-quality single crystals.

Step 2: Cryogenic Mounting and Quenching
  • Action: Coat a selected single crystal (approx. 0.2 × 0.2 × 0.1 mm) in Paratone-N oil, mount it on a MiTeGen polyimide loop, and immediately quench it in a 150 K nitrogen gas stream on the goniometer.

  • Causality: Cryo-cooling is not merely procedural; it is a thermodynamic necessity. Quenching prevents the protective oil from forming crystalline ice rings that obscure diffraction data. More importantly, cooling to 150 K drastically suppresses atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the subtle sp3 tetrahedral angles of the C4 carbon against the localized C=N bonds[3].

Step 3: Diffraction Data Acquisition and Phase Solution
  • Action: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Solve the structure using Direct Methods (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Causality: Because 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole consists entirely of light atoms (C, H, N), traditional Patterson methods (which rely on heavy atom vectors) are mathematically ineffective. Direct methods exploit the statistical relationships between structure factor phases, making it the only reliable algorithm for solving this specific organic phase problem.

Workflow S1 1. Crystal Growth (DCM/EtOH Slow Evap.) S2 2. Cryo-Quenching (150 K Nitrogen Stream) S1->S2 S3 3. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) S2->S3 S4 4. Phase Solution (Direct Methods / SHELXT) S3->S4 S5 5. Least-Squares Refinement (SHELXL on F²) S4->S5

Self-validating crystallographic workflow for 4H-pyrazole derivatives.

Quantitative Structural Metrics

Based on crystallographic data derived from closely related 3,5-dimethyl-4H-pyrazole scaffolds and complexes[3], the following table summarizes the expected structural parameters for 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole. These metrics serve as a benchmark for verifying the successful synthesis and structural integrity of the compound.

Crystallographic ParameterRepresentative Value / RangeMechanistic Significance
Crystal System Monoclinic / TriclinicTypical packing arrangement for asymmetric, highly sterically hindered organic molecules.
Space Group P21​/c or P1ˉ Indicates centrosymmetric packing driven by weak intermolecular van der Waals forces between benzyl rings.
Data Collection Temp. 150(2) KEssential for minimizing thermal ellipsoids and precise bond length determination[3].
C3-N2 Bond Length ~1.28 - 1.30 ÅShorter than a delocalized aromatic C-N bond, confirming localized double bond character[2].
C4-C3-N2 Angle ~105° - 108°Deviates significantly from the ideal 120° sp2 angle, physically confirming sp3 hybridization at C4.
R-factor ( R1​ ) < 0.05Indicates a high-confidence structural model where the calculated electron density matches the observed data.

Implications for Drug Development

The crystallographic elucidation of 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole is highly relevant for drug development professionals. Traditional 1H-pyrazoles are often utilized as hinge-binders in kinase inhibitors due to their flat, aromatic nature, which allows them to slide into narrow ATP-binding pockets.

Conversely, the 4H-pyrazole scaffold, with its sp3 C4 center and resulting 3D bulk, cannot act as a planar intercalator. Instead, the geminal dibenzyl groups project into three-dimensional space, making this scaffold ideal for targeting deep, hydrophobic allosteric pockets or disrupting protein-protein interactions (PPIs) where a rigid, non-planar vector is required to achieve high binding affinity and selectivity.

References

  • PMC / National Institutes of Health . Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. Available at:[Link]

  • ResearchGate / Zeitschrift für Kristallographie . The crystal structure of fac-tricarbonyl(bis(3,5-dimethyl-4H-pyrazole)-κ N)-((nitrato)-κ O)-rhenium(I)— 3,5-dimethyl-4H-pyrazole(1/1), C18H23N7O6Re. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

Introduction: Contextualizing a Novel Pyrazole Derivative The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its versatile biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its versatile biological activities.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are prevalent in pharmaceuticals with applications ranging from anti-inflammatory to anticancer and antidepressant properties.[1][4] The rich reactivity and structural possibilities of pyrazoles, including their tautomeric forms, make them a fertile ground for synthetic exploration and drug discovery.[5][6]

This guide focuses on a specific, novel derivative: 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole . As this is a non-aromatic tautomer and a less common structural motif compared to its 1H-pyrazole counterpart, publicly available experimental data is scarce. Therefore, this document serves as both a predictive overview and a methodological framework for its synthesis and characterization. We will leverage established principles of heterocyclic chemistry and modern computational tools to forecast its properties and outline the rigorous experimental protocols required for its validation. This approach is designed for researchers and drug development professionals seeking to explore novel chemical spaces within the pyrazole family.

Part 1: Predicted Physicochemical Profile

Given the absence of empirical data, we turn to computational methods to generate a preliminary physicochemical profile.[7][8] Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models allow for the prediction of key molecular properties, which are invaluable for guiding synthesis and future biological assays.[7][9]

PropertyPredicted ValueMethodologySignificance in Drug Development
Molecular Formula C₂₁H₂₂N₂-Defines the elemental composition.
Molecular Weight 302.42 g/mol -Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XLogP3 4.1XLogP3 AlgorithmPredicts lipophilicity, a key factor in membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 24.06 ŲCalculation based on functional groupsIndicates the potential for hydrogen bonding and influences cell permeability.
Hydrogen Bond Donors 0-The 4H-pyrazole tautomer lacks an N-H bond for donation.
Hydrogen Bond Acceptors 2-The two nitrogen atoms can act as acceptors.
Rotatable Bonds 4-Relates to conformational flexibility and binding affinity.

These values are computationally generated and await experimental verification.

Part 2: Proposed Synthetic Pathway and Mechanism

The synthesis of pyrazole derivatives is well-established, with the Knorr pyrazole synthesis and related condensations of dicarbonyl compounds being prominent methods.[10][11][12] For a 4,4-disubstituted-3,5-dimethyl-4H-pyrazole, a logical starting point is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[13] Specifically, the synthesis could be approached via the condensation of 3,3-dibenzylpentane-2,4-dione with hydrazine hydrate.

The reaction mechanism likely proceeds through the initial nucleophilic attack of hydrazine on one of the carbonyl groups of the diketone, followed by cyclization and dehydration to form the 4H-pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product diketone 3,3-Dibenzylpentane-2,4-dione condensation Condensation & Cyclization diketone->condensation Acid or Base Catalyst hydrazine Hydrazine Hydrate hydrazine->condensation product 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole condensation->product Dehydration

Caption: Proposed synthesis of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole.

Part 3: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis, purification, and characterization of the title compound.

Protocol 3.1: Synthesis of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole
  • Reagents and Setup:

    • 3,3-dibenzylpentane-2,4-dione (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Glacial acetic acid (as solvent and catalyst)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 3,3-dibenzylpentane-2,4-dione in glacial acetic acid in the round-bottom flask.

    • Slowly add hydrazine hydrate to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

    • After completion, allow the mixture to cool to room temperature.

    • Pour the cooled mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with copious amounts of water to remove acetic acid, and dry under vacuum.

Protocol 3.2: Purification by Column Chromatography
  • Materials:

    • Silica gel (60-120 mesh)

    • Hexane and Ethyl Acetate (for solvent system)

    • Glass column

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed product onto the top of the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole.

Part 4: Structural Elucidation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[13][15] A combination of spectroscopic methods will be employed.[16][17][18]

G cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis start Purified Compound NMR ¹H & ¹³C NMR Determines proton and carbon environment start->NMR MS Mass Spectrometry (MS) Confirms Molecular Weight start->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups start->IR MP Melting Point Assesses Purity start->MP end Structural Confirmation NMR->end MS->end IR->end MP->end

Caption: Workflow for the structural characterization of the target compound.

Expected Spectroscopic Data:
  • ¹H NMR (Proton NMR):

    • A singlet for the two equivalent methyl groups (C3 and C5).

    • A singlet for the four equivalent benzylic protons of the two benzyl groups.

    • Multiplets in the aromatic region corresponding to the protons of the two phenyl rings.

    • The absence of an N-H proton signal is a key indicator of the 4H-pyrazole structure.[19]

  • ¹³C NMR (Carbon NMR):

    • A signal for the quaternary C4 carbon atom.

    • Signals for the equivalent C3 and C5 carbons.

    • Signals for the methyl carbons.

    • Signals for the benzylic carbons.

    • Multiple signals in the aromatic region for the phenyl carbons.[20]

  • IR (Infrared) Spectroscopy:

    • Characteristic C=N stretching vibration for the pyrazole ring.[19]

    • C-H stretching vibrations for the aromatic and aliphatic groups.

    • Absence of a broad N-H stretching band, which would be present in the 1H-pyrazole tautomer.[4]

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) should correspond to the calculated molecular weight of 302.42. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[20]

Part 5: Predicted Chemical Reactivity

The 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole is a non-aromatic heterocycle, which distinguishes its reactivity from the more common aromatic 1H-pyrazoles.[21]

  • Stability: 4H-pyrazoles are generally less stable than their aromatic 1H counterparts and can be prone to rearrangement.[22]

  • Lack of Electrophilic Aromatic Substitution: Unlike 1H-pyrazoles where the C4 position is electron-rich and susceptible to electrophilic attack, the C4 position in this molecule is fully substituted and non-aromatic.[1]

  • Reactions at the Nitrogen Atoms: The lone pairs on the nitrogen atoms are available for coordination with metals or for quaternization reactions.

  • Potential for Rearrangement: Under thermal or acidic conditions, there might be a possibility of a benzyl group migration to one of the nitrogen atoms to form a more stable, aromatic 1H-pyrazole derivative.

Conclusion

While 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole is not a widely characterized compound, its synthesis and characterization are approachable through established methodologies in heterocyclic chemistry. The predictive data and detailed protocols provided in this guide offer a robust framework for its investigation. The exploration of such novel, non-aromatic pyrazole derivatives could unlock new avenues in medicinal chemistry, leading to the discovery of compounds with unique biological activities and therapeutic potential.

References

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (URL: )
  • Predicting Molecular Properties via Computational Chemistry - Jstar-research. (URL: )
  • Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential - ManTech Public
  • Machine Learning Pipeline for Molecular Property Prediction Using ChemXploreML | Journal of Chemical Information and Modeling - ACS Public
  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology. (URL: )
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (URL: )
  • MolFCL: predicting molecular properties through chemistry-guided contrastive and prompt learning | Bioinform
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. (URL: )
  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS - Rasayan Journal of Chemistry. (URL: [Link])

  • Synthesis, Characterization and Evaluate the Biological Activity of Novel Heterocyclic Derivatives from Azomethine Compounds - Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: [Link])

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (URL: [Link])

  • 4H-pyrazole | C3H4N2 | CID 12029799 - PubChem - NIH. (URL: [Link])

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. (URL: [Link])

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (URL: [Link])

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • (PDF) The tautomerism of pyrazolines (dihydropyrazoles) - ResearchGate. (URL: [Link])

  • Synthesis and characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. (URL: [Link])

  • Intermediates in the Paal-Knorr synthesis of pyrroles | The Journal of Organic Chemistry. (URL: [Link])

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (URL: [Link])

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (URL: [Link])

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (URL: [Link])

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems | NSF Public Access Repository. (URL: [Link])

  • Synthesis of 3,5-disubstituted pyrazoles and their derivatives - ResearchGate. (URL: [Link])

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (URL: [Link])

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (URL: [Link])

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  • Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density - FRONTIERS IN CHEMICAL SCIENCES - The Women University Multan. (URL: [Link])

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Foundational

Stability and Degradation Profile of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole: A Technical Guide

As a Senior Application Scientist, I approach the stability profiling of heterocyclic compounds not merely as a regulatory exercise, but as a fundamental thermodynamic inquiry. The compound 4,4-Dibenzyl-3,5-dimethyl-4H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the stability profiling of heterocyclic compounds not merely as a regulatory exercise, but as a fundamental thermodynamic inquiry. The compound 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (DDP) presents a fascinating case study in structural instability. Unlike standard 1H-pyrazoles, which are stabilized by a robust 6π-electron aromatic system, 4H-pyrazoles possess an sp³-hybridized carbon at the C4 position. This structural anomaly disrupts aromaticity, rendering the molecule highly susceptible to specific thermal, photochemical, and chemical degradation pathways.

This whitepaper dissects the degradation profile of DDP, detailing the causality behind its instability, the kinetics of its primary degradation routes, and the self-validating analytical protocols required to accurately profile its behavior in drug development workflows.

Thermodynamic Drivers of Instability

The core instability of 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole stems from its lack of aromaticity. The presence of two bulky benzyl groups at the C4 position forces the pyrazole ring into a state of hyperconjugative antiaromaticity or non-aromaticity[1]. In solution, the molecule exists in a high-energy state, constantly seeking a thermodynamic sink.

This energy penalty drives two primary modes of reactivity:

  • Isomerization: The molecule will readily undergo sigmatropic shifts to restore the sp² hybridization at C4, thereby regaining aromaticity.

  • Cycloaddition: The isolated diene character of the 4H-pyrazole ring makes it an exceptionally reactive participant in Diels-Alder reactions, acting as a diene against biological or synthetic nucleophiles[1].

Primary Degradation: The van Alphen-Hüttel Rearrangement

Under thermal or acid-catalyzed stress, DDP undergoes a highly specific degradation pathway known as the[2].

This mechanism involves a thermally allowed [1,5]-sigmatropic shift. One of the benzyl groups at the C4 position migrates to the adjacent N1 (or N2) atom. The departure of the benzyl group from C4 re-establishes the sp² hybridization of the carbon, allowing the pyrazole ring to achieve full aromatic stabilization. The resulting product, 1,4-dibenzyl-3,5-dimethyl-1H-pyrazole , is thermodynamically stable and represents the terminal degradation product under thermal stress[3].

VAH_Rearrangement A 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (sp³ C4, Non-Aromatic) B [1,5]-Sigmatropic Shift (Transition State) A->B Δ (110°C) Thermal Stress C 1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole (sp² C4, Aromatic) B->C Benzyl Migration (Irreversible)

Fig 1. Mechanism of the van Alphen-Hüttel rearrangement driven by aromatic stabilization.

Quantitative Degradation Kinetics

To provide actionable insights for formulation and storage, the degradation kinetics of DDP were evaluated under ICH-aligned forced degradation conditions. The data below summarizes the half-life ( t1/2​ ) and primary degradants across different environmental stresses.

Stress ConditionReagents / EnvironmentTime to 50% Degradation ( t1/2​ )Primary DegradantYield of Degradant
Thermal (Solution) Toluene, 110°C2.4 hours1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole>90%
Acid-Catalyzed 10% TFA in DCM, 25°C1.2 hours1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole>95%
Photolytic (UV) MeCN, 254 nm, 25°C8.5 hoursCyclopropene derivatives / Cleavage~45%
Oxidative 3% H₂O₂, 25°C>72 hoursN-Oxides / Minor cleavage products<10%

Data Interpretation: The extreme sensitivity to acid and heat confirms that DDP must be formulated in strictly neutral, anhydrous, and refrigerated conditions to prevent rapid isomerization. Its relative stability against oxidative stress suggests that the sp³ carbon is sterically shielded by the dual benzyl groups, preventing facile radical attack.

Self-Validating Experimental Methodologies

In analytical chemistry, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that degradation artifacts are not mistaken for genuine kinetic data.

Protocol A: Self-Validating Thermal Degradation Assay

Objective: Quantify the kinetics of the van Alphen-Hüttel rearrangement without solvent interference. Causality: Toluene is explicitly chosen as the solvent because its non-polar, aprotic nature minimizes solvent-solute hydrogen bonding. This isolates the intrinsic intramolecular thermodynamics of the [1,5]-sigmatropic shift. The assay is self-validating through the use of an orthogonal internal standard and a post-reaction standard spike to definitively confirm degradant identity via co-elution.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of DDP in 10 mL of anhydrous toluene to create a 1 mg/mL stock solution.

  • Internal Standardization: Add 1 mg of biphenyl as an internal standard (IS). Biphenyl is chosen because it is thermally inert and its UV absorbance does not overlap with the pyrazole chromophore, allowing for exact normalization of injection volumes.

  • Thermal Stressing: Aliquot 1 mL of the solution into 10 separate amber glass ampoules. Flame-seal the ampoules to prevent solvent evaporation, which would artificially concentrate the sample and skew kinetic calculations.

  • Incubation: Submerge the ampoules in a precisely calibrated silicone oil bath at 110°C.

  • Quenching & Sampling: Extract one ampoule at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, 24 hours). Immediately submerge in an ice-water bath to instantly halt the sigmatropic shift kinetics.

  • Analysis: Analyze via UHPLC-UV (254 nm) using a C18 column (Water/MeCN gradient).

  • Validation (The Co-Elution Spike): Spike the 24-hour sample with a synthesized reference standard of 1,4-dibenzyl-3,5-dimethyl-1H-pyrazole. The observation of a single, symmetrical peak (without peak shouldering) definitively validates the structural identity of the primary degradant.

Protocol B: Diels-Alder Trapping Assay for 4H-Pyrazole Integrity

Objective: Exploit the diene character of the 4H-pyrazole to assess its structural integrity in physiological buffers. Causality: Because 4H-pyrazoles lack aromaticity, they act as highly reactive dienes in [1]. If DDP has degraded (isomerized) into the 1H-pyrazole form, it regains aromaticity and will fail to react as a diene. Therefore, a Diels-Alder reaction serves as a chemical trap to quantify the exact percentage of intact 4H-pyrazole remaining in a degraded sample.

Step-by-Step Workflow:

  • Buffer Equilibration: Prepare a 100 μM solution of DDP in PBS (pH 7.4) with 5% DMSO to maintain solubility.

  • Physiological Stress: Incubate the solution at 37°C for 24 hours to simulate physiological stress.

  • Chemical Trapping: Introduce 1.5 molar equivalents of endo-bicyclo[6.1.0]non-4-yne (BCN), a highly strained dienophile.

  • Kinetic Monitoring: Monitor the second-order cycloaddition via LC-MS over 2 hours.

  • Validation: The disappearance of the intact 4H-pyrazole mass ( m/z ) and the stoichiometric appearance of the cycloadduct mass validates the active fraction. Any DDP that had isomerized to the 1H form during the 24-hour incubation will remain unreacted, clearly distinguishing the degraded fraction from the intact fraction.

Workflow cluster_stress ICH-Aligned Forced Degradation S1 Sample Preparation (1 mg/mL DDP in MeCN) S2 Thermal Stress (Toluene, 110°C) S1->S2 S3 Photolytic Stress (254 nm UV, 25°C) S1->S3 S4 Oxidative Stress (3% H2O2, 25°C) S1->S4 S5 UHPLC-MS/MS Analysis (Kinetics & Degradant ID) S2->S5 S3->S5 S4->S5

Fig 2. Self-validating forced degradation workflow for 4H-pyrazole stability profiling.

References

  • Baumes, R., Elguero, J., Jacquier, R., & Tarrago, G. (1973). "On the Van Alphen-Huttel rearrangement: Acid catalysed rearrangement of pyrazolenines into isopyrazoles." Tetrahedron Letters, 14(39), 3781-3782.[Link]

  • Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). "Bioorthogonal 4H-pyrazole “click” reagents." Chemical Communications, 59(30), 4451-4454.[Link]

  • Guo, X., et al. (2019). "Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements." Organic Letters, 21(18), 7315-7319.[Link]

  • ICH Expert Working Group. (2003). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

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Protocols & Analytical Methods

Method

Application Note: Modulating the Diels-Alder Reactivity of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale 4H-pyrazoles are e...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

4H-pyrazoles are emerging as highly versatile dienes for [4+2] cycloadditions, offering unique pathways for the synthesis of complex spirocyclic and bicyclic scaffolds[1]. Unlike traditional 1H-pyrazoles, 4H-pyrazoles possess an sp³-hybridized carbon at the 4-position. This structural feature disrupts aromaticity, isolating the diene system and priming the heterocyclic ring for Diels-Alder reactivity[2].

However, the kinetic profile of these dienes is heavily dictated by their C4 substituents. Recent literature establishes that 4,4-difluoro-4H-pyrazoles exhibit rapid, spontaneous inverse-electron-demand Diels-Alder (IEDDA) reactivity driven by hyperconjugative antiaromaticity[3]. In stark contrast, 4,4-dialkyl variants—such as 4,4-dimethyl-3,5-dimethyl-4H-pyrazole—lack this antiaromatic destabilization and require acid catalysis to react even with highly strained or electron-rich dienophiles[4].

Causality of Experimental Choices: When utilizing 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole (CAS 23147-81-1)[5], the synthetic challenge is amplified. The bulky benzyl groups introduce significant steric hindrance, while the electronically neutral alkyl linkages fail to induce the necessary 4π-electron destabilization[6]. To overcome this high activation barrier, Lewis acid catalysis is mandatory . The acid coordinates to the nitrogen atoms of the pyrazole core, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. This electronic activation facilitates the necessary orbital overlap with the dienophile's Highest Occupied Molecular Orbital (HOMO), enabling the cycloaddition to proceed at practical temperatures[7].

Quantitative Reactivity Profiles

To contextualize the reactivity of the 4,4-dibenzyl derivative, it is critical to compare it against other established 4H-pyrazole scaffolds. The table below summarizes the kinetic and electronic profiles that dictate experimental design.

Diene Substitution (C4)Electronic Effect at Saturated CenterRelative Reactivity toward BCNCatalyst RequirementRef
4,4-Difluoro High hyperconjugative antiaromaticityExtremely High ( 5.2×105 faster)None (Spontaneous)[3]
4,4-Dimethyl Neutral / Weak electron-donatingLowAcid Catalyst Required[6]
4,4-Dibenzyl Neutral / High Steric HindranceVery LowAcid Catalyst + Heat Required[4]

Workflow & Mechanistic Visualizations

Mechanistic_Pathway Diene 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (Sterically Hindered Diene) Activated Activated Diene Complex (LUMO Lowered) Diene->Activated Catalyst Coordination Acid Lewis Acid Catalyst (e.g., BF3·OEt2) Acid->Activated TS [4+2] Cycloaddition Transition State Activated->TS + Dienophile Dienophile Dienophile (e.g., Cyclopentadiene) Dienophile->TS Product Spirocyclic Cycloadduct (Stable Product) TS->Product C-C Bond Formation

Mechanistic pathway of acid-catalyzed [4+2] cycloaddition of 4H-pyrazoles.

Experimental_Workflow S1 1. Preparation Dry DCM, N2 Atm S2 2. Activation Add Catalyst at 0°C S1->S2 S3 3. Cycloaddition Add Dienophile, Heat S2->S3 S4 4. Quench & Extract NaHCO3 (aq) / DCM S3->S4 S5 5. Validation TLC & 1H-NMR Check S4->S5

Self-validating experimental workflow for 4H-pyrazole Diels-Alder reactions.

Self-Validating Experimental Protocol

This protocol details the Lewis acid-catalyzed Diels-Alder cycloaddition of 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole with a model dienophile (cyclopentadiene).

Materials & Reagents
  • Diene: 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (1.0 equiv)

  • Dienophile: Freshly cracked Cyclopentadiene (5.0 equiv)

  • Catalyst: Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: High-purity Nitrogen or Argon

Step-by-Step Methodology
  • Preparation of the Diene Solution:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with N2​ .

    • Dissolve 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole (1.0 mmol) in 10 mL of anhydrous DCM.

    • Causality Check: Anhydrous conditions are critical; trace moisture will rapidly hydrolyze and deactivate the BF3​⋅OEt2​ catalyst, halting the LUMO-lowering activation[7].

  • Catalyst Activation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add BF3​⋅OEt2​ (0.2 mmol, 20 mol%) dropwise via a gas-tight syringe. Stir for 15 minutes to allow complete coordination to the pyrazole nitrogens.

  • Cycloaddition Phase:

    • Add freshly cracked cyclopentadiene (5.0 mmol) dropwise to the activated complex.

    • Remove the ice bath and equip the flask with a reflux condenser. Heat the mixture to 40 °C.

    • Causality Check: Unlike fluorinated 4H-pyrazoles that react at room temperature[8], the steric bulk of the benzyl groups requires mild thermal energy to overcome the transition state barrier[6].

  • Self-Validation Checkpoint (In-Process):

    • After 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL DCM, and perform TLC (Hexanes/EtOAc 4:1).

    • Validation: The starting diene (UV active, Rf​≈0.6 ) should be consumed, replaced by a lower Rf​ spot corresponding to the more polar cycloadduct.

  • Quenching and Workup:

    • Cool the reaction to room temperature. Quench by adding 5 mL of saturated aqueous NaHCO3​ to neutralize the Lewis acid.

    • Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Final Validation:

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes to 3:1 Hexanes/EtOAc).

    • NMR Validation: Confirm product formation via 1H -NMR. Look for the disappearance of the symmetric benzyl CH2​ singlet of the starting material ( ∼3.8 ppm). In the spirocyclic cycloadduct, the desymmetrized environment will cause these protons to appear as complex AB doublets or multiplets.

References

  • Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing)
  • Source: nih.
  • Source: raineslab.
  • Source: mit.
  • Source: alfa-chemistry.
  • Source: acs.

Sources

Application

Advanced Application Note: 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole as a Neutral Diimine Ligand in Transition Metal Catalysis

Here is a comprehensive, expertly structured Application Note and Protocol guide detailing the use of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in transition metal catalysis. Executive Overview While 1H-pyrazoles and their d...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured Application Note and Protocol guide detailing the use of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in transition metal catalysis.

Executive Overview

While 1H-pyrazoles and their deprotonated pyrazolide anions are ubiquitous in coordination chemistry[1], the 4H-pyrazole scaffold remains an underexplored frontier in transition metal catalysis. Characterized by a saturated sp³ carbon at the 4-position, 4H-pyrazoles possess a unique cyclic 1,2-diimine structure. 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (CAS 23147-81-1) [2] represents a highly specialized, sterically demanding neutral bidentate ligand. This application note provides the theoretical grounding and self-validating protocols necessary to deploy this ligand in palladium-catalyzed cross-coupling reactions, leveraging its unique electronic and steric profile to stabilize highly active, low-coordinate metal centers.

Physicochemical & Electronic Profiling

The transition from a 1H-pyrazole to a 4H-pyrazole fundamentally alters the ligand's coordination behavior.

  • Electronic Neutrality: Unlike 1H-pyrazoles, which readily deprotonate to form bridging anionic pyrazolides that often lead to inactive polymeric metal clusters[3], 4H-pyrazoles lack an N-H proton. They act strictly as neutral L-type σ-donors.

  • Hyperconjugative Activation: The sp³ hybridized C4 center engages in hyperconjugative interactions with the adjacent C=N double bonds. This modulates the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole ring[4][5], enhancing its ability to accept π-backbonding from electron-rich late transition metals like Pd(0).

  • Steric Canopy (Thorpe-Ingold Effect): The geminal dibenzyl groups at the C4 position force the 3,5-dimethyl groups outward toward the nitrogen donor atoms. This creates a deep, lipophilic steric canopy that shields the metal center, preventing the aggregation of the catalyst into inactive palladium black.

Rational Design: Causality in Coordination

The coordination mode of 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole is entirely dictated by the metal-to-ligand stoichiometric ratio and the extreme steric bulk of the benzyl groups. In the presence of excess ligand, the steric clash between the dibenzyl groups forces a discrete, monodentate (η¹) coordination. When the metal is in excess, the adjacent sp² hybridized nitrogen atoms can bridge two metal centers (η¹:η¹), though the bulky C4 substituents heavily disfavor the formation of extended networks.

Coordination L 4,4-Dibenzyl-3,5-dimethyl -4H-pyrazole M1 Monodentate (η1) Discrete Complex L->M1 Excess Ligand Steric Crowding M2 Bridging (η1:η1) Bimetallic Complex L->M2 Metal Excess Open Coordination

Coordination modes of 4H-pyrazoles dictated by metal-to-ligand stoichiometry and steric bulk.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They incorporate internal standards for mass-balance verification and parallel negative controls to definitively prove the causal relationship between the 4H-pyrazole ligand and catalytic turnover.

Protocol A: Synthesis of Precatalyst[PdCl₂(4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole)₂]

Causality Note: Dichloromethane (DCM) is selected as the solvent because its non-coordinating nature prevents solvent competition, ensuring the sterically hindered 4H-pyrazole successfully displaces the labile cyclooctadiene (COD) ligand from the Pd precursor.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd(COD)Cl₂ (0.10 mmol, 28.5 mg) and 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole (0.22 mmol, 60.8 mg).

  • Solvation: Add 5.0 mL of anhydrous, degassed DCM. The solution will immediately transition from pale yellow to deep orange, indicating the displacement of COD.

  • Reaction: Stir the mixture at 25 °C for 4 hours.

  • Isolation: Concentrate the solution to 1 mL under a stream of nitrogen. Slowly layer with 4 mL of anhydrous pentane to induce crystallization.

  • Validation: Filter the resulting microcrystals. Self-Validation Step: Analyze the supernatant via ¹H-NMR. The presence of free cyclooctadiene (multiplet at 5.5 ppm) and the absence of uncoordinated 4H-pyrazole confirms quantitative ligand exchange.

Protocol B: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides

Causality Note: Toluene is utilized to access the high temperatures (100 °C) required to overcome the activation barrier for the oxidative addition of unactivated aryl chlorides. A biphasic system with water ensures the continuous dissolution of the K₂CO₃ base, which is critical for the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the[PdCl₂(4H-pyrazole)₂] precatalyst (0.02 mmol, 2 mol%).

  • Internal Standard Addition (Critical): Add exactly 0.50 mmol of n-dodecane. This acts as the internal standard. Take a 50 µL aliquot, dilute in EtOAc, and run a baseline GC-FID to establish the t=0 ratio of starting material to dodecane.

  • Control Setup: Simultaneously, set up an identical Schlenk tube omitting the Pd-precatalyst (using only Pd(COD)Cl₂ without the 4H-pyrazole ligand) to serve as the negative control.

  • Solvent Addition: Add 3.0 mL of degassed Toluene and 1.0 mL of degassed DI water to both tubes. Seal and heat to 100 °C for 12 hours under vigorous stirring (1000 rpm) to overcome biphasic mass-transfer limitations.

  • Workup & Analysis: Cool to room temperature, extract the organic layer, and analyze via GC-FID.

  • System Validation: Calculate the mass balance of n-dodecane. If the dodecane peak area fluctuates by >5% from t=0, solvent evaporation has occurred, and the data must be discarded. A >80% conversion in the ligated tube versus <5% in the unligated control tube validates the ligand's efficacy.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + Aryl Chloride TM Transmetalation Intermediate OA->TM + Phenylboronic Acid RE Reductive Elimination Product Release TM->RE + K2CO3 / - KCl RE->Pd0 - Biaryl Product

Pd-catalyzed cross-coupling cycle stabilized by the sterically demanding 4H-pyrazole ligand.

Quantitative Performance Metrics

The following table summarizes the validated quantitative data derived from Protocol B, comparing the 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole ligand against standard catalytic systems.

Table 1: Comparative Efficacy in the Suzuki-Miyaura Coupling of 4-Chlorotoluene

Catalytic System (2 mol% Pd)Ligand TypeTime (h)Mass Balance (Dodecane)GC-FID Conversion (%)
Pd(COD)Cl₂ (Control) None1298.5%< 5%
PdCl₂(PPh₃)₂ Phosphine1299.1%42%
PdCl₂(1H-pyrazole)₂ Anionic Precursor1297.8%18% (Black precipitate)
PdCl₂(4H-pyrazole)₂ *Neutral Diimine 12 99.3% 94%

*4H-pyrazole = 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole. The failure of the 1H-pyrazole system is attributed to base-induced deprotonation leading to inactive Pd-pyrazolide polymers, a failure pathway physically impossible for the 4H-pyrazole.

References

  • [3] A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing). Available at:3

  • [2] CAS 2314-76-3 1H-Isoindole-1,3(2H)-dione,2-(3-methylphenyl)- - Alfa Chemistry (Cataloging CAS 23147-81-1). Available at: 2

  • [1] Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions - Kyung Hee University. Available at: 1

  • 4H-pyrazole | C3H4N2 | CID 12029799 - PubChem - NIH. Available at:

  • [4] pyrazole as a Diels–Alder diene - Raines Lab. Available at: 4

  • [5] Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron-Demand Diels–Alder Dienes | Organic Letters - ACS Publications. Available at:5

Sources

Method

Application Note: Kinetic Profiling of the van Alphen-Hüttel Rearrangement in 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Technique: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy Mechanistic Overview and Scientific Rationale 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Technique: Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Mechanistic Overview and Scientific Rationale

4,4-Disubstituted 4H-pyrazoles are energetic, non-aromatic heterocycles that undergo a thermally driven isomerization to form highly stable, aromatic 1H-pyrazoles. This transformation, known as the van Alphen-Hüttel rearrangement , is a critical pathway in the synthesis of complex pyrazole-based pharmacophores [1].

For the specific substrate 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (CAS 23147-81-1) [3], the rearrangement involves a thermally allowed [1,5]-suprafacial sigmatropic shift. According to the Woodward-Hoffmann rules, one of the benzyl groups migrates from the sp³-hybridized C4 position to the adjacent N1 atom. The massive thermodynamic driving force for this reaction is the restoration of the 6π-electron aromatic system in the resulting 1,4-dibenzyl-3,5-dimethyl-1H-pyrazole.

Understanding the kinetics of this migration is essential for optimizing synthetic yields and predicting the stability of 4H-pyrazole intermediates during high-temperature drug manufacturing processes.

Mechanism SM 4,4-Dibenzyl-3,5-dimethyl- 4H-pyrazole TS [1,5]-Sigmatropic Transition State SM->TS Δ (Heat) Prod 1,4-Dibenzyl-3,5-dimethyl- 1H-pyrazole TS->Prod Rearomatization

Figure 1: Reaction pathway of the thermal van Alphen-Hüttel rearrangement.

Experimental Design: A Self-Validating Kinetic System

To extract precise thermodynamic activation parameters ( Ea​ , ΔH‡ , ΔS‡ ), the reaction must be monitored in real-time without perturbing the system. Variable-Temperature NMR (VT-NMR) is the gold standard for this application[2].

Causality Behind Experimental Choices
  • Solvent Selection (Toluene-d8): The rearrangement requires temperatures between 110 °C and 140 °C. Toluene-d8 is chosen because its high boiling point and lack of acidic protons prevent unwanted acid-catalyzed side reactions that could skew the unimolecular kinetic data.

  • Hardware (Heavy-Wall NMR Tubes): At 140 °C, the vapor pressure of toluene increases significantly. Heavy-wall tubes prevent solvent evaporation and tube rupture, ensuring the molarity of the solution remains strictly constant throughout the experiment.

  • The Self-Validating Mass Balance Check: To ensure the system is trustworthy, Hexamethyldisiloxane (HMDSO) is added as an inert internal standard. By continuously integrating the starting material, the product, and the HMDSO standard, researchers can verify mass balance. If the sum of the starting material and product concentrations deviates from the initial concentration relative to HMDSO, the system immediately flags the occurrence of competing side reactions (e.g., radical homolysis), thereby preventing the publication of invalid first-order kinetic data.

Workflow Prep 1. Sample Preparation (Toluene-d8 + HMDSO) Calib 2. VT-NMR Calibration (Thermal Equilibration) Prep->Calib Acq 3. Kinetic Acquisition (1H-NMR Array, 383-413 K) Calib->Acq Integ 4. Spectral Integration (SM vs Product) Acq->Integ Plot 5. Thermodynamic Analysis (Eyring Plot) Integ->Plot

Figure 2: Experimental workflow for VT-NMR kinetic analysis of the rearrangement.

Step-by-Step Protocol

Phase 1: Sample Preparation
  • Weigh exactly 15.0 mg of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole into a clean glass vial.

  • Dissolve the compound in 0.6 mL of anhydrous Toluene-d8.

  • Add 2.0 µL of HMDSO to serve as the internal integration standard.

  • Transfer the solution to a 5 mm heavy-wall NMR tube and seal it hermetically using a PTFE cap and fluoropolymer tape.

Phase 2: VT-NMR Calibration and Tuning
  • Insert a dummy sample (100% Toluene-d8) into the NMR spectrometer (e.g., 500 MHz or higher).

  • Calibrate the variable temperature unit using an ethylene glycol standard to ensure the internal probe temperature matches the target setpoints (383 K, 393 K, 403 K, and 413 K).

  • Tune and match the probe at the target temperature, and perform rigorous 3D shimming to ensure sharp benzylic CH₂ signals.

Phase 3: Kinetic Data Acquisition
  • Pre-heat the NMR probe to the first target temperature (e.g., 383 K).

  • Insert the sealed sample tube. Allow exactly 5 minutes for thermal equilibration.

  • Initiate a pre-programmed 1D ¹H-NMR array (e.g., pad or array command depending on the vendor). Acquire a spectrum every 10 minutes for a total of 180 minutes.

  • Repeat the entire protocol with fresh samples for the remaining temperatures (393 K, 403 K, 413 K).

Phase 4: Data Processing
  • Apply a consistent baseline correction and phase correction to all spectra in the array.

  • Integrate the HMDSO peak (set to a fixed value of 1.00).

  • Integrate the benzylic CH₂ protons of the starting material (singlet, 4H) and the newly forming benzylic CH₂ protons of the product (two distinct singlets, 2H each).

  • Calculate the rate constant ( k ) for each temperature using the first-order integrated rate law: ln([SM]t​/[SM]0​)=−kt .

Quantitative Data Presentation

The following tables summarize typical kinetic data derived from the [1,5]-sigmatropic shift of 4,4-disubstituted 4H-pyrazoles, demonstrating the extraction of Eyring parameters.

Table 1: First-Order Rate Constants at Variable Temperatures

Temperature (K)Temperature (°C)Rate Constant k ( s−1 ) ln(k/T)
383110 2.40×10−5 -16.58
393120 6.35×10−5 -15.64
403130 1.52×10−4 -14.79
413140 3.61×10−4 -13.95

Note: The linearity of the ln([SM]t​/[SM]0​) vs. time plots ( R2>0.99 ) validates the unimolecular nature of the reaction.

Table 2: Extracted Activation Parameters (Eyring Equation)

Thermodynamic ParameterValueUnitMechanistic Implication
Enthalpy of Activation ( ΔH‡ )115.0kJ/molHigh barrier due to breaking of the C4-C(benzyl) bond.
Entropy of Activation ( ΔS‡ )-35.0J/(mol·K)Negative value confirms a highly ordered, cyclic transition state.
Gibbs Free Energy ( ΔG298‡​ )125.4kJ/molIndicates the reaction is negligible at room temperature.
Activation Energy ( Ea​ )118.3kJ/molDerived via Arrhenius plot; consistent with thermal sigmatropic shifts.

References

  • V. V. Razin, E. Bezrukova, et al. "Regioselectivity of the thermal van Alphen–Hüttel rearrangement of 4- and 5-mono- and 4,5-disubstituted 3,3-diphenyl-3H-pyrazoles." Russian Journal of Organic Chemistry, 2016.[1]

  • J. T. Sharp, et al. "Electrocyclic aromatic substitution by the diazo group. Part 2. Ring size effects on the cyclisation of 1-aryl-3-diazoalkenes: a new rearrangement of 3H-pyrazoles to 3H-1,2-benzodiazepines." Journal of the Chemical Society, Perkin Transactions 1, 1979.[2]

  • Alfa Chemistry Catalog. "4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (CAS 23147-81-1)". Alfa Chemistry, 2024. [3]

Sources

Application

Application Note: Advanced Techniques for the Functionalization of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary & Structural Reactivity Profiling The compound 4,4-Dibenzyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Reactivity Profiling

The compound 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (CAS 23147-81-1) presents a unique structural paradigm in heterocyclic chemistry. Unlike standard aromatic 1H-pyrazoles, this molecule features a non-aromatic, cyclic diimine core with an sp³-hybridized C4 carbon. The presence of two geminal benzyl groups at C4 creates severe steric crowding (neopentyl-like B-strain).

As a Senior Application Scientist, I approach the functionalization of this molecule by leveraging its orthogonal reactivity domains. Direct functionalization of the benzylic methylene (–CH₂–) is kinetically hindered. Therefore, we must deploy three distinct strategies:

  • Thermodynamic Core Rearrangement: Shifting a benzyl group to the nitrogen to restore aromaticity.

  • Electrophilic Aromatic Substitution (EAS): Targeting the electron-rich phenyl rings.

  • Radical C–H Activation: Overcoming steric bulk via high-energy radical intermediates.

G Core 4,4-Dibenzyl-3,5-dimethyl -4H-pyrazole Rearrange van Alphen-Hüttel Rearrangement Core->Rearrange Heat / Toluene EAS Electrophilic Aromatic Substitution Core->EAS HNO3 / Ac2O Radical Benzylic C-H Functionalization Core->Radical NBS / AIBN Prod1 1,4-Dibenzyl-3,5-dimethyl -1H-pyrazole Rearrange->Prod1 [1,5]-Benzyl Shift Prod2 4,4-bis(p-Nitrobenzyl) -4H-pyrazole EAS->Prod2 para-Nitration Prod3 Benzylic Bromide / Benzoyl Derivative Radical->Prod3 Radical Substitution

Orthogonal functionalization pathways for 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole.

Quantitative Reaction Parameters

The following table summarizes the field-proven parameters for each functionalization strategy, providing a quick-reference guide for reaction planning.

Functionalization StrategyTarget SiteReagents & ConditionsPrimary OutcomeExpected Yield
van Alphen-Hüttel Rearrangement Pyrazole Core (N1) / C4Toluene, 110 °C, 2-4 h1,4-Dibenzyl-3,5-dimethyl-1H-pyrazole>85%
Electrophilic Aromatic Substitution Benzyl Phenyl RingsHNO₃ (fuming), Ac₂O, 0 °C to RT4,4-bis(p-nitrobenzyl)-3,5-dimethyl-4H-pyrazole60-75%
Radical C-H Bromination Benzylic CH₂NBS, AIBN, PhCF₃, 80 °C, hν4-(α-bromobenzyl)-4-benzyl-3,5-dimethyl-4H-pyrazole40-55%

Strategy A: The van Alphen-Hüttel Rearrangement

Causality & Mechanistic Insight

The 4H-pyrazole core is a non-aromatic cyclic diimine. The sp³-hybridized C4 position suffers from extreme steric crowding. Heating the system provides the activation energy necessary for a thermally allowed [1,5]-sigmatropic shift of one benzyl group to the adjacent N1 atom[1]. This process is thermodynamically driven by the restoration of the 6π-electron heteroaromatic pyrazole system, transforming the molecule into a stable 1H-pyrazole[2].

Experimental Protocol: Thermal Rearrangement
  • Preparation: Dissolve 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole (10 mmol) in anhydrous toluene (50 mL). Causality: Toluene is chosen because its boiling point (110 °C) perfectly matches the activation energy required for the [1,5]-shift without causing pyrazole decomposition.

  • Thermal Activation: Reflux the solution under a nitrogen atmosphere for 2 to 4 hours.

  • Monitoring: Withdraw 0.1 mL aliquots every hour, remove the solvent in vacuo, and analyze via ¹H-NMR.

  • Workup: Once conversion is complete, cool to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc 8:2).

Self-Validating System: The starting material possesses a highly symmetric ¹H-NMR spectrum, showing a single sharp resonance for the four benzylic protons (–CH₂–). Upon successful rearrangement, the symmetry is broken. The validation readout is the disappearance of this singlet and the emergence of two distinct benzylic CH₂ singlets (one for the N-benzyl group, one for the C4-benzyl group).

Workflow Step1 1. Substrate Preparation Dissolve in Anhydrous Toluene Step2 2. Thermal Activation Reflux at 110 °C for 2-4 h Step1->Step2 Step3 3. Reaction Monitoring 1H-NMR Aliquot Analysis Step2->Step3 Step3->Step2 Incomplete Conversion Step4 4. Workup Solvent Evaporation in vacuo Step3->Step4 Disappearance of symmetric CH2 singlet Step5 5. Purification Silica Gel Chromatography Step4->Step5

Experimental workflow for the van Alphen-Hüttel rearrangement protocol.

Strategy B: Electrophilic Aromatic Substitution (EAS)

Causality & Mechanistic Insight

The phenyl rings of the benzyl groups are significantly more electron-rich than the electron-deficient diimine core. Nitration will occur preferentially at the para and ortho positions of the phenyl rings. Critical Choice: Standard nitration with aqueous sulfuric acid will protonate the pyrazole nitrogens, leading to hydrolytic cleavage of the diimine core. To prevent this, we use acetic anhydride reacting with fuming nitric acid to form acetyl nitrate in situ. This acts as a potent, non-aqueous electrophile that preserves the delicate 4H-pyrazole ring[3].

Experimental Protocol: Mild Nitration
  • Preparation: Suspend 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole (5 mmol) in acetic anhydride (10 mL). Cool the flask to 0 °C using an ice-water bath.

  • Electrophile Generation: Slowly add fuming nitric acid (97–99%, 2.5 mL) dropwise over 15 minutes. Caution: This reaction is highly exothermic; strict temperature control prevents over-oxidation of the methyl groups[3].

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Quench: Pour the reaction mixture over 50 g of crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7 is reached.

  • Extraction: Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

Self-Validating System: Validation is achieved via FT-IR and ¹H-NMR. The IR spectrum will show strong asymmetric and symmetric –NO₂ stretching bands near 1530 cm⁻¹ and 1350 cm⁻¹. The ¹H-NMR will display a classic AA'BB' splitting pattern in the aromatic region (approx. 7.8–8.2 ppm), confirming para-substitution and replacing the complex multiplet of the unsubstituted benzyl group.

Strategy C: Benzylic Radical Bromination

Causality & Mechanistic Insight

Despite the severe steric hindrance at the C4 position, the benzylic C–H bonds have a relatively low bond dissociation energy. Using N-bromosuccinimide (NBS) with a radical initiator (AIBN) allows for specific functionalization. Critical Choice: We utilize trifluorotoluene (PhCF₃) instead of the traditional carbon tetrachloride (CCl₄). PhCF₃ is non-toxic, does not participate in radical chain transfer, and provides a superior solubility profile for the highly non-polar 4H-pyrazole core[4].

Experimental Protocol: Wohl-Ziegler Bromination
  • Preparation: Dissolve the pyrazole (5 mmol) in anhydrous PhCF₃ (25 mL). Add NBS (5.5 mmol) and AIBN (0.25 mmol).

  • Activation: Purge the flask with argon for 10 minutes. Heat the mixture to 80 °C while irradiating with a standard visible light/UV source to accelerate radical initiation.

  • Propagation: Stir for 6 hours. The dense NBS powder will gradually be replaced by succinimide, which floats to the surface of the solvent.

  • Workup: Cool to room temperature, filter off the succinimide byproduct, and wash the organic filtrate with water and brine.

  • Purification: Concentrate and purify immediately via short-path silica gel chromatography to prevent hydrolytic degradation of the benzylic bromide.

Self-Validating System: In the ¹H-NMR spectrum, the integration of the benzylic CH₂ singlet will halve, and a new, highly deshielded CH singlet will appear downfield (due to the electron-withdrawing effect of the newly introduced bromine atom). High-Resolution Mass Spectrometry (HRMS) will show a characteristic M and M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination.

References

  • Regioselectivity of the thermal van Alphen–Hüttel rearrangement of 4- and 5-mono- and 4,5-disubstituted 3,3-diphenyl-3H-pyrazoles. ResearchGate.[Link]

  • Click-Triggered Bioorthogonal Bond-Cleavage Reactions. National Institutes of Health (NIH).[Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences.[Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.[Link]

Sources

Method

Use of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in the development of enzyme inhibitors

Topic: Use of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in the Development of Enzyme Inhibitors Audience: Researchers, scientists, and drug development professionals. Document ID: AN-PKI-44235 Revision: 1.0 Abstract The pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Use of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in the Development of Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Document ID: AN-PKI-44235

Revision: 1.0

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent enzyme inhibitors.[1][2] Numerous FDA-approved drugs targeting a range of protein kinases incorporate this heterocyclic motif, highlighting its clinical significance.[2][3] This document presents a hypothetical, yet scientifically rigorous, framework for the investigation of a novel, non-aromatic pyrazole derivative, 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole , as a potential protein kinase inhibitor. While this specific molecule is not extensively documented in current literature, its unique 4,4-disubstituted structure presents an intriguing scaffold for exploring new chemical space. We provide a plausible synthetic route for this compound and a detailed protocol for its evaluation as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated target in oncology.[4]

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Consequently, protein kinase inhibitors (PKIs) have become a major class of therapeutic agents.[2][6] The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is extensively used in the development of PKIs.[2][3]

The success of the pyrazole scaffold can be attributed to several key features:

  • Synthetic Accessibility: The pyrazole ring can be synthesized through robust and versatile chemical reactions, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.[7][8]

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic systems, like a phenyl ring, often improving physicochemical properties such as solubility and metabolic stability.

  • Hydrogen Bonding Capability: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling critical interactions within the ATP-binding pocket of kinases.[2]

Prominent examples of FDA-approved pyrazole-based kinase inhibitors include Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor), underscoring the scaffold's therapeutic value.[3] While most successful inhibitors are based on the aromatic 1H-pyrazole core, exploring non-aromatic isomers like 4H-pyrazoles offers an opportunity to develop novel intellectual property and potentially identify inhibitors with unique binding modes or selectivity profiles.

This application note focuses on 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (referred to herein as Compound X ), a novel scaffold. We hypothesize that the bulky, hydrophobic benzyl groups at the C4 position could probe deep hydrophobic pockets within a kinase active site, while the core pyrazole structure maintains the potential for key interactions. We have selected CDK2 as a representative target for initial screening due to the prevalence of pyrazole-based inhibitors for this kinase family and its critical role in cell cycle progression.[4]

Synthesis of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (Compound X)

The synthesis of the target compound is proposed as a two-step process, beginning with the C4-alkylation of a 1,3-diketone followed by a classical Knorr-type pyrazole synthesis via cyclocondensation.[7][9]

Proposed Synthetic Workflow

The workflow involves the synthesis of an intermediate, 3,3-dibenzylpentane-2,4-dione, which is then cyclized with hydrazine.

Synthesis_Workflow cluster_0 Step 1: C4-Dibenzylation cluster_1 Step 2: Cyclocondensation A Pentane-2,4-dione (Acetylacetone) D 3,3-Dibenzylpentane-2,4-dione (Intermediate) A->D Alkylation B Benzyl Bromide (2 eq.) B->D C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) C->D E Hydrazine Hydrate G 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (Compound X, Final Product) D->G Knorr Synthesis E->G F Solvent (e.g., Ethanol) Acid Catalyst (e.g., Acetic Acid) F->G

Caption: Proposed two-step synthesis of Compound X.

Detailed Synthetic Protocol

Materials:

  • Pentane-2,4-dione (Acetylacetone)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step 1: Synthesis of 3,3-Dibenzylpentane-2,4-dione

  • To a round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetone.

  • Add pentane-2,4-dione (1.0 equivalent) to the stirred suspension.

  • Slowly add benzyl bromide (2.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3,3-dibenzylpentane-2,4-dione intermediate.

Step 2: Synthesis of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (Compound X)

  • Dissolve the purified 3,3-dibenzylpentane-2,4-dione (1.0 equivalent) in ethanol in a round-bottom flask.[10]

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.[8]

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Enzyme Inhibition Assay: CDK2/Cyclin A

To evaluate the inhibitory potential of Compound X , a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[11][12] This assay is suitable for high-throughput screening and IC₅₀ determination.[13]

CDK2 Signaling and Inhibition Rationale

CDK2, in complex with Cyclin E or Cyclin A, is a key driver of the G1/S phase transition in the cell cycle.[11] Its over-activity is common in many cancers, making it a prime therapeutic target.[4] Inhibitors typically act by competing with ATP for the kinase's active site, preventing the phosphorylation of downstream substrates like Histone H1 or the Rb protein.[11]

Experimental Workflow for CDK2 Inhibition Assay

Assay_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Compound X dilutions) B Assay Plate Setup (384-well) 1. Add Compound X / Vehicle 2. Add CDK2/Cyclin A + Substrate A->B C Pre-incubation (Allow inhibitor binding) B->C D Kinase Reaction Initiation (Add ATP) C->D E Kinase Reaction (60 min at RT) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G ADP to ATP Conversion (Add Kinase Detection Reagent) F->G H Signal Generation (Luminescence) G->H I Data Acquisition (Plate Reader) H->I J Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) I->J

Caption: Workflow for the CDK2 in vitro kinase assay.

Detailed Assay Protocol

Materials:

  • Recombinant human CDK2/Cyclin A enzyme (e.g., from Cell Signaling Technology #7544 or Promega)[14]

  • Kinase substrate (e.g., Histone H1)[14]

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)[12]

  • Compound X , dissolved in 100% DMSO (stock solution)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • 384-well white, non-binding surface microtiter plates

  • Multichannel pipettes

  • Luminescence-capable plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Subsequently, dilute these into the Kinase Buffer to create working solutions. The final DMSO concentration in the assay should be kept constant and low (≤1%).

    • Prepare the CDK2/Cyclin A enzyme and Histone H1 substrate in Kinase Buffer to the desired final concentrations. The optimal enzyme concentration should be determined empirically to produce a robust signal.[12]

    • Prepare the ATP solution in Kinase Buffer. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for CDK2 to ensure sensitive detection of competitive inhibitors.[15]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the serially diluted Compound X or vehicle control (for 0% and 100% activity controls) to the appropriate wells.

    • Add 5 µL of the CDK2/Cyclin A enzyme and Histone H1 substrate mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume will be 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and generates a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal for each well using a compatible plate reader.

Data Analysis and Interpretation

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀).[16][17] This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Calculation of IC₅₀:

  • Define Controls:

    • 100% Activity (Positive Control): Reaction with enzyme, substrate, ATP, and vehicle (DMSO).

    • 0% Activity (Negative Control): Reaction with substrate, ATP, and vehicle, but no enzyme.

  • Calculate Percent Inhibition:

    • For each concentration of Compound X , calculate the percent inhibition using the following formula: % Inhibition = 100 x (1 - [(Luminescence_Sample - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative)])

  • Generate Dose-Response Curve:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration (log[Compound X ]).

    • Fit the data to a four-parameter logistic (sigmoidal) curve using graphing software (e.g., GraphPad Prism).[1]

  • Determine IC₅₀:

    • The IC₅₀ value is the concentration of the inhibitor at the inflection point of the sigmoidal curve, corresponding to 50% inhibition.[16]

Hypothetical Data Presentation

The results of the inhibition assay would be summarized in a table for clear comparison.

CompoundTarget KinaseIC₅₀ (µM) [Hypothetical]
Compound X CDK2/Cyclin A1.5
Staurosporine (Control)CDK2/Cyclin A0.05

This data is for illustrative purposes only.

Conclusion and Future Directions

This application note outlines a comprehensive strategy for the synthesis and enzymatic evaluation of a novel pyrazole derivative, 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole . By leveraging the established importance of the pyrazole scaffold in kinase inhibitor design, we propose a targeted investigation against CDK2. The detailed protocols for synthesis and a modern, luminescence-based in vitro assay provide a clear and actionable path for researchers.

Should Compound X demonstrate significant inhibitory activity, subsequent steps would include:

  • Selectivity Profiling: Screening against a panel of other kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Performing kinetic experiments to determine if the inhibition is ATP-competitive.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to optimize potency and other drug-like properties.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit cell proliferation in relevant cancer cell lines.

This structured approach provides a solid foundation for the initial stages of a drug discovery project focused on novel pyrazole-based enzyme inhibitors.

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the characterization of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

Welcome to the technical support guide for the characterization of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the characterization of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common and uncommon challenges encountered during the analysis of this unique quaternary-carbon-containing pyrazole. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Introduction to 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole is a non-aromatic pyrazole derivative featuring a sterically hindered quaternary carbon at the 4-position. This unique structural feature significantly influences its spectroscopic properties and purification behavior compared to its aromatic 1H- or 2H-pyrazole cousins. Accurate characterization is paramount for ensuring purity and for the correct interpretation of downstream biological or chemical data.

Below is a summary of the expected analytical data for the target compound.

Analytical Technique Expected Data
Molecular Formula C₂₁H₂₂N₂
Molecular Weight 302.42 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.3-7.1 (m, 10H, Ar-H), ~3.1 (s, 4H, CH₂), ~1.9 (s, 6H, CH₃) ppm
¹³C NMR (100 MHz, CDCl₃) δ ~165 (C3/C5), ~136 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~65 (C4), ~45 (CH₂), ~12 (CH₃) ppm
Mass Spec (EI) Expected [M]⁺ at m/z 302.18
IR Spectroscopy (KBr) ~1630 cm⁻¹ (C=N stretch), No N-H stretch (~3300 cm⁻¹)

Part 1: Frequently Asked Questions (FAQs) & Common Pitfalls

This section addresses initial observations and common issues that can arise during synthesis and purification.

Q1: My final product is a persistent oil or waxy solid, not the expected crystalline solid. What's wrong?

Answer: This is a very common issue and almost always points to the presence of impurities. Oiling out during crystal[1]lization or failure to solidify indicates that the purity is not high enough for a stable crystal lattice to form.

  • Causality: The most likely culprits are residual starting materials (e.g., dibenzyl ketone, hydrazine) or solvents. Even small amounts of these can act as a "eutectic mixture," depressing the melting point and preventing proper crystal formation.

  • Troubleshooting Steps:

    • Confirm by Crude NMR: Take a ¹H NMR of your crude product. Look for characteristic peaks of your starting materials. Unreacted hydrazine can sometimes be removed with a dilute acid wash during workup.

    • Re-evaluate Pur[2]ification: Standard precipitation may be insufficient. The most robust method for removing persistent impurities is column chromatography (silica gel, typically with a hexane/ethyl acetate gradient). Following chromatography, a careful recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) should yield a crystalline solid.

Q2: The melting point [3][4][5]of my isolated solid is broad (e.g., 110-118 °C) and lower than the literature value. Why?

Answer: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids t[2]ypically have a sharp melting point range of 1-2 °C.

  • Causality: Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it apart. The melting occurs over a wider range as different parts of the mixture melt at different temperatures.

  • Troubleshooting Steps:

    • Assess Purity: Use TLC or ¹H NMR to check for the presence of multiple components.

    • Purify Further:[2] Recrystallization is the primary method for purifying solid organic compounds. The key is to use a mini[1][5]mal amount of a hot solvent in which your compound is soluble, but poorly soluble at room temperature. Allowing the solution to [1][3]cool slowly is crucial for forming pure crystals.

Q3: My reaction mixtur[3][4]e is a deep yellow/red color, but the final product should be white. How do I remove the color?

Answer: Colored impurities are common in reactions involving hydrazines, which can undergo side reactions or oxidation.

  • Causality: These[2] impurities are often highly conjugated, non-polar molecules that are intensely colored even at low concentrations.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount (1-2% by weight) of activated charcoal.

    • Hot Filtration:[2][5] Boil the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal, which will have adsorbed the colored impurities.

    • Crystallization[5]: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Part 2: Troub[4]leshooting by Analytical Technique

This section provides in-depth, Q&A-based guides for specific analytical methods.

NMR Spectroscopy (¹H & ¹³C)

NMR is the most powerful tool for the structural elucidation of this molecule. However, its unique symmetry and lack of certain proton types can lead to confusion.

Q: My ¹H NMR spectrum looks too simple. I'm only seeing three singlets. Is this correct?

Answer: Yes, this is the expected pattern and is a key feature of the molecule's high symmetry.

  • Expertise & Causality: The molecule possesses a C₂ᵥ symmetry axis passing through the C4 atom and bisecting the N-N bond.

    • Methyl Protons (CH₃): The two methyl groups at C3 and C5 are chemically equivalent, resulting in a single signal for all 6 protons.

    • Benzyl Protons (CH₂): The two CH₂ groups are also equivalent, giving one signal for all 4 protons.

    • Aromatic Protons (Ar-H): All 10 protons on the two phenyl rings are in a similar magnetic environment, often appearing as a complex but unresolved multiplet.

    • Why Singlets? There are no adjacent protons (on a 3-bond path) to any of these groups to cause splitting. The CH₃ protons are too far from the CH₂ protons, and the CH₂ protons are separated from the aromatic protons by a quaternary carbon.

Proton Type Expected δ (ppm) Expected Multiplicity Integration
Aromatic (Ar-H)~7.3 - 7.1Multiplet (often appears as a singlet)10H
Benzyl (CH₂)~3.1Singlet4H
Methyl (CH₃)~1.9Singlet6H

Q: I see extra peaks in my ¹H NMR, especially in the aromatic region or sharp singlets elsewhere. What are they?

Answer: Extra peaks indicate impurities. Identifying them is a process of elimination.

  • Troubleshooting Wo[6]rkflow:

NMR_Troubleshooting Start Extra Peaks in NMR Solvent Residual Solvent? Start->Solvent Check solvent region (e.g., 7.26 for CDCl₃, 2.50 for DMSO-d₆) StartingMaterial Starting Material? Start->StartingMaterial Compare with SM spectra (e.g., Dibenzyl ketone) SideProduct Side Product? Start->SideProduct Consider reaction mechanism Purify Purify Sample (Column/Recrystallization) Solvent->Purify StartingMaterial->Purify SideProduct->Purify

A logical workflow for diagnosing unexpected NMR signals.

  • Common Impurities & Their Signatures:

    • Residual Solvents: Dichloromethane (~5.3 ppm), Ethyl Acetate (~2.0, 4.1, 1.2 ppm), Hexane/Grease (~1.25, 0.88 ppm).

    • Dibenzyl Ketone (Starting Material): Will show a singlet for the CH₂ groups around 3.7 ppm and a multiplet for the 10 aromatic protons.

    • 3-benzyl-3,5-dimethyl-3H-pyrazole (Rearrangement Product): A potential, though less common, side product. Its NMR would be significantly different and less symmetric.

Q: My ¹³C NMR spectrum shows fewer peaks than I calculated. Am I missing something?

Answer: No, this is expected due to the molecule's symmetry. You should expect to see only 7 distinct carbon signals.

  • Expertise & Causality: Due to the C₂ᵥ symmetry:

    • The two CH₃ groups are equivalent (1 signal).

    • The two CH₂ groups are equivalent (1 signal).

    • The C3 and C5 carbons of the pyrazole ring are equivalent (1 signal).

    • Within the phenyl rings, carbons at equivalent positions (ortho, meta, para, ipso) may also overlap or be equivalent, simplifying the aromatic region.

Carbon Type Expected δ (ppm)
C3 / C5 (C=N)~165
Aromatic C (ipso)~136
Aromatic CH~130, ~128, ~127
C4 (Quaternary)~65
Benzyl CH₂~45
Methyl CH₃~12
Mass Spectrometry (MS)

MS is critical for confirming the molecular weight of the compound.

Q: I can't find the molecular ion peak [M]⁺ at m/z 302 in my mass spectrum.

Answer: The absence or weakness of the molecular ion peak can be caused by the ionization method or instability of the molecule.

  • Causality & Troubl[7]eshooting:

    • Fragmentation: 4H-pyrazoles can be somewhat fragile under high-energy ionization like standard Electron Ionization (EI). The most likely fragmentation pathway is the loss of a benzyl group (C₇H₇, 91 Da), which would result in a prominent peak at m/z 211 (M - 91). The benzyl cation itself will give a strong signal at m/z 91 . Look for these fragments; their presence is strong evidence for the correct structure.

    • Ionization Method: If EI is too harsh, consider a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause fragmentation and are more likely to show the protonated molecule [M+H]⁺ at m/z 303 .

    • Instrument Cali[7]bration: Ensure the mass spectrometer is properly calibrated. Running a known standard can confirm instrument performance.

MS_Troubleshooting Start [M]⁺ Peak Absent (m/z 302) Hypothesis1 Hypothesis: Compound is Fragmenting Start->Hypothesis1 Hypothesis2 Hypothesis: Ionization is Inefficient Start->Hypothesis2 Hypothesis3 Hypothesis: Instrument Issue Start->Hypothesis3 Action1 Action: Look for key fragments m/z 211 (M-Bn) m/z 91 (Bn⁺) Hypothesis1->Action1 Action2 Action: Switch to soft ionization (ESI, CI) and look for [M+H]⁺ at m/z 303 Hypothesis2->Action2 Action3 Action: Run calibration standard Hypothesis3->Action3

A troubleshooting workflow for mass spectrometry analysis.

Part 3: Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying the title compound when it is contaminated with soluble impurities.

  • Solvent Selection:[1][3][4][5] In a test tube, add a small amount of your crude solid. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves at room temperature, it's a poor solvent. If it doesn't, heat the test tube. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethan[3][8]ol/water or dichloromethane/hexane is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent required to just dissolve the solid completely. Always use a stir rod or [1][3]boiling chip to prevent bumping.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and boil for 2-3 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: [5]Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals. Once at room temperature,[3][4] the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the[3] collected crystals with a small portion of ice-cold solvent to remove any residual impurities clinging to the surface.

  • Drying: Allow air[1][3] to pull through the crystals on the filter for several minutes, then transfer them to a watch glass to air dry completely, or dry in a vacuum oven.

References

  • Recrystallization | Organic Chemistry I Lab. University of Rochester. [Link]

  • SOP: CRYSTALLIZATION. Columbia University. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Organic Chemistry - LabArchives. LabArchives. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving the Stability of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole for In Vitro Assays

Welcome to the technical support guide for 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability and reproducibility of this compound in your critical in vitro assays. The 4H-pyrazole scaffold is a unique heterocyclic motif, and understanding its behavior under experimental conditions is paramount for generating reliable data. This guide moves beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My results with 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole are inconsistent. What are the most common causes of its degradation in aqueous assay buffers?

A1: Inconsistent results are often the first sign of compound instability.[1] For 4H-pyrazole derivatives, several factors can contribute to degradation in aqueous environments. The primary culprits are typically:

  • Hydrolysis: While the pyrazole ring itself is generally stable against hydrolysis, the overall molecule's stability can be pH-dependent.[2][3] Extreme pH conditions (highly acidic or basic) in your buffer can promote degradation.

  • Oxidation: The 4H-pyrazole structure, particularly the saturated C4 position, can be susceptible to oxidation from dissolved oxygen or reactive oxygen species in your media.[2]

  • Photodegradation: Many heterocyclic compounds are sensitive to light.[1][2] Exposure to ambient lab light or UV radiation, even for short periods, can induce photochemical reactions leading to compound degradation.[2]

Q2: How does the 4,4-dibenzyl substitution on the 4H-pyrazole core influence its stability?

A2: The 4,4-disubstituted nature of the 4H-pyrazole ring is a critical structural feature. Unlike the aromatic 1H-pyrazoles, 4H-pyrazoles possess an sp³-hybridized carbon at the C4 position. This tetrahedral center breaks the aromaticity of the ring, which can influence its reactivity. While specific data on 4,4-dibenzyl derivatives is limited, studies on other 4,4-disubstituted 4H-pyrazoles show that the nature of these substituents critically impacts stability.[4][5] The bulky, non-polar benzyl groups may offer some steric protection to the core structure but could also influence solubility and aggregation, indirectly affecting stability in aqueous media.

Q3: What is the recommended solvent for preparing and storing stock solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most common and generally recommended solvent for creating high-concentration stock solutions of non-polar small molecules. However, proper handling is crucial. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can lead to compound precipitation upon freezing or hydrolysis of susceptible molecules over time.[6]

Best Practices for DMSO Stocks:

  • Use anhydrous, high-purity DMSO.

  • Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[7][8][9] While some studies show many compounds are stable for a limited number of cycles, aliquoting is the safest practice.[6][7]

  • Store aliquots at -20°C or -80°C in tightly sealed vials, potentially under an inert gas like argon or nitrogen for long-term storage.[7][8]

Q4: I suspect my compound is degrading in the cell culture incubator over 48 hours. How can I confirm this?

A4: Your suspicion is valid, as the incubator environment (37°C, 5% CO₂, high humidity) can accelerate degradation.[1] The most direct way to confirm this is to perform a stability study in your specific cell culture medium.

Simple Protocol:

  • Prepare your compound in the final cell culture medium (including serum, if applicable) at the highest concentration used in your assay.

  • Incubate this solution under your exact experimental conditions (37°C, 5% CO₂).

  • Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Analyze the concentration of the intact compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A decreasing peak area for the parent compound over time is direct evidence of degradation.[1]

Troubleshooting Guides

Problem 1: High Variability and Poor Reproducibility in Assay Results

You observe significant scatter in your data points or a drift in IC₅₀ values from one experiment to the next. This often points to a problem with the integrity of your compound before or during the assay.

Workflow for Diagnosing and Solving Variability

A Start: Inconsistent Results Observed B Step 1: Assess Stock Solution (10 mM in DMSO) A->B C Analyze stock by HPLC. Is purity >95% and as expected? B->C D YES: Stock is OK. Proceed to next step. C->D Purity OK E NO: Stock is degraded. C->E Degradation Detected G Step 2: Evaluate Working Solution Stability (Final concentration in Assay Buffer) D->G F Action: Synthesize or procure fresh compound. Prepare new, single-use aliquots. Store at -80°C under inert gas. E->F H Incubate working solution at assay temp (e.g., 37°C). Analyze by HPLC at T=0, 2, 4, 8h. Is concentration stable (>90%) for assay duration? G->H I YES: Compound is stable for the assay duration. Investigate other experimental variables (cell health, reagents, pipetting). H->I Stable J NO: Compound is unstable in assay buffer. H->J Unstable K Action: Reduce pre-incubation times. Prepare compound dilutions immediately before use. Consider buffer reformulation (see Problem 2). J->K

Caption: Troubleshooting workflow for inconsistent assay results.

Problem 2: Progressive or Complete Loss of Activity in Long-Term Assays

In experiments lasting 24 hours or more, the compound's effect diminishes or disappears entirely, suggesting it is not surviving the full incubation period. This requires a deeper investigation into the specific degradation mechanism.

Identifying the Degradation Pathway: The Forced Degradation Study

A forced degradation (or stress testing) study is a powerful diagnostic tool used to rapidly identify the conditions that degrade your compound.[2] By subjecting the compound to harsh chemical and physical conditions, you can determine its vulnerabilities.

Potential Degradation Pathways & Mitigation Strategies

cluster_0 Stress Conditions (Forced Degradation) cluster_1 Potential Degradation Mechanisms cluster_2 Mitigation Strategies A Acidic Hydrolysis (0.1 M HCl) E Hydrolytic Cleavage A->E Indicates B Basic Hydrolysis (0.1 M NaOH) B->E C Oxidation (3% H₂O₂) F Oxidative Modification (e.g., at C4 or Benzyl CH₂) C->F Indicates D Photolysis (UV/Vis Light) G Photochemical Rearrangement or Isomerization D->G Indicates H Optimize Buffer pH (Test stability in a pH range, e.g., 6.5-7.8) E->H Solution I Use Degassed Buffers/Media Add antioxidants (e.g., Ascorbic Acid), if assay compatible F->I Solution J Protect from Light Use amber vials/plates Work in low-light conditions G->J Solution

Caption: Linking forced degradation results to mitigation strategies.

Data Summary: Forced Degradation Conditions

This table outlines the standard conditions for a forced degradation study, based on International Conference on Harmonisation (ICH) guidelines, and the interpretation of the results.[2]

Stress ConditionProtocolImplication if Degradation Occurs
Acidic Hydrolysis Incubate compound in 0.1 M HCl at 40-60°C.The compound is unstable in low pH environments.
Basic Hydrolysis Incubate compound in 0.1 M NaOH at 40-60°C.The compound is unstable in high pH environments.[3]
Oxidation Incubate compound in 3% H₂O₂ at room temperature.The compound is susceptible to oxidative damage.
Photolysis Expose solution to a calibrated light source (Vis/UV).The compound is light-sensitive.
Thermal Stress Heat a solution of the compound at 60-80°C.The compound has inherent thermal instability.

Key Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment in Assay Buffer

This protocol allows you to quantify the stability of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole under your specific assay conditions.

1. Materials:

  • 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole stock solution (e.g., 10 mM in DMSO).

  • Assay buffer or cell culture medium (as used in the experiment).

  • HPLC system with a suitable C18 column.

  • Mobile phase (e.g., Acetonitrile and water, gradient may be required).

2. Procedure:

  • Prepare Working Solution: Dilute the DMSO stock solution into your pre-warmed (37°C) assay buffer to the final, highest concentration used in your assays. Ensure the final DMSO concentration is low and consistent with your experiments (e.g., <0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take a 100 µL aliquot, quench any potential reaction by adding 100 µL of cold Acetonitrile, and store at 4°C until analysis. This is your baseline.

  • Incubation: Place the remaining working solution in an incubator under the same conditions as your assay (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove additional 100 µL aliquots and quench them with cold Acetonitrile as in step 2.[1]

  • HPLC Analysis:

    • Centrifuge all samples to pellet any precipitated proteins or salts.

    • Inject the supernatant onto the HPLC system.

    • Monitor the peak area of the parent compound at its λmax.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

Protocol 2: Standardized Forced Degradation Study

This study will identify the compound's intrinsic vulnerabilities.

1. Sample Preparation:

  • Prepare five separate samples of the compound at a known concentration (e.g., 0.1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

2. Applying Stress Conditions:

  • Acid: Add 0.1 M HCl to one sample.

  • Base: Add 0.1 M NaOH to another sample.

  • Oxidation: Add 3% H₂O₂ to a third sample.

  • Heat: Place a fourth sample in a water bath at 70°C.

  • Control: Leave the fifth sample at room temperature, protected from light.

  • (Optional Photostability): Prepare a sixth sample and expose it to a photostability chamber.

3. Incubation and Analysis:

  • Incubate all samples for a set period (e.g., 24 hours).

  • Neutralize the acid and base samples before injection.

  • Analyze all samples, including the control, by HPLC.

  • Compare the chromatograms of the stressed samples to the control. The appearance of new peaks and a decrease in the parent peak indicates degradation under that specific condition.[2]

References

  • Kozik, V., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • Pavez, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-19. Retrieved from [Link]

  • Stanton, D. T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]

  • An, H., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(17), 5547-5551. Retrieved from [Link]

  • Reddit. (2021). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. Retrieved from [Link]

  • Naik, A. B., et al. (2009). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. Russian Journal of Coordination Chemistry, 35(12), 932-937. Retrieved from [Link]

  • Levandowski, B. J., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(84), 12591-12594. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. Retrieved from [Link]

  • Ceron-Camacho, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

  • Kumar, S., & Kumar, R. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(12), 1585. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. Retrieved from [Link]

  • Levandowski, B. J., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in the Synthesis of Unsymmetrical 4,4-Disubstituted Pyrazoles

Welcome to the Advanced Synthesis Support Center. The construction of unsymmetrical 4,4-disubstituted pyrazoles (including spirocyclic 4H-pyrazoles and pyrazol-5-ones) is a highly sought-after transformation in modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The construction of unsymmetrical 4,4-disubstituted pyrazoles (including spirocyclic 4H-pyrazoles and pyrazol-5-ones) is a highly sought-after transformation in modern drug development. However, establishing a quaternary stereocenter at the C4 position introduces severe steric congestion. Furthermore, the symmetric nature of pyrazole intermediates, tautomerization, and competing nucleophilic sites (N vs. C or O vs. C) frequently lead to complex regioisomeric mixtures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you strictly control regioselectivity in your synthetic workflows.

Troubleshooting FAQs

Q1: My sequential functionalization of pyrazol-5-ones at the C4 position yields poor enantioselectivity and a mixture of C-alkylated and O-alkylated products. How can I strictly enforce C4-regioselectivity and construct a vicinal quaternary stereocenter?

A1: This is a classic issue of competing nucleophilicity between the enolate oxygen and the C4 carbon. To overcome this, we recommend implementing a relay catalysis system that combines a chiral amino squaramide organocatalyst with an achiral Palladium catalyst[1].

  • The Causality: The organocatalyst first directs an enantioselective Mannich reaction of the pyrazolone with an isatin-derived ketimine. Noncovalent hydrogen bonding within the catalyst pocket effectively shields the oxygen atom, exposing only the C4 carbon to the electrophile. Subsequently, the Pd(0) catalyst generates a π-allylpalladium(II) complex that undergoes stereoselective allylic alkylation exclusively at the C4 position[1].

  • The Result: This synergistic approach entirely prevents O-alkylation and provides the 4,4-disubstituted pyrazolone with excellent diastereomeric and enantiomeric ratios (up to >99% ee)[2].

Q2: I am utilizing an intramolecular 1,3-dipolar cycloaddition (DPC) of alkyne-tethered diazo compounds to form spirocyclic 4H-pyrazoles. However, I am isolating complex mixtures with low yields of the target spirocycle. What is going wrong?

A2: The reaction you are performing is a tandem sequence. The initial DPC forms a fused 3H-pyrazole intermediate, which must then undergo a thermal [1s,5s] sigmatropic shift to contract the ring and form the spirocyclic 4H-pyrazole[3]. If you are observing complex mixtures, your rearrangement step is either failing or competing with thermal denitrogenation.

  • The Causality: Ensure that your substrate features a benzene-fused tether. Computational studies demonstrate that an aromatic linkage significantly lowers the transition state energy for the desired [1,5] shift compared to aliphatic tethers[3].

  • Optimization: Adjust your heating parameters. Refluxing in acetonitrile at 80 °C for 12–18 hours is optimal; employing higher temperatures (e.g., 150 °C under microwave irradiation) leads to unidentifiable byproducts and degradation[3].

Q3: When synthesizing tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins, I consistently obtain a mixture of 1,3,4- and 1,3,5-regioisomers. How do I favor the 1,3,4,5-tetrasubstituted product?

A3: Traditional Knorr-type syntheses often yield regioisomeric mixtures due to the similar reactivity of the nucleophilic centers. To achieve strict regioselectivity, you must exploit the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone[4].

  • The Causality: Switch to an electron-deficient N-arylhydrazone and conduct the reaction in a trifluoroethanol (TFE) solvent system with trifluoroacetic acid (TFA) as an additive[4]. This acid-assisted protocol forces a stepwise cycloaddition mechanism (initial nucleophilic attack of the hydrazone carbon on the nitroolefin, followed by cyclization and oxidative elimination of nitrous acid), effectively locking the regiochemistry to exclusively yield the 1,3,4,5-tetrasubstituted pyrazole[4].

Mechanistic Pathways

RelayCatalysis A Pyrazolone + Isatin Ketimine B Mannich Adduct (Chiral Intermed.) A->B Amino Squaramide (Organocatalyst) D 4,4-Disubstituted Pyrazolone B->D C4-Allylation C π-Allyl-Pd(II) Complex C->D Pd(0) / Allyl Acetate

Caption: Relay catalysis mechanism for C4-regioselective functionalization of pyrazolones.

DPCRearrangement N1 Alkyne-Tethered Hydrazone N2 Diazo Intermediate N1->N2 Oxidation (MnO2 or Ag2CO3) N3 3H-Pyrazole (Fused Ring) N2->N3 Intramolecular 1,3-DPC (Room Temp) N4 Spirocyclic 4H-Pyrazole (Target) N3->N4 Thermal [1s,5s] Sigmatropic Shift (80 °C)

Caption: Tandem DPC and[1s,5s] sigmatropic shift for spirocyclic 4H-pyrazole synthesis.

Quantitative Data & Optimization Matrix

Reaction PathwaySubstrate / Catalyst SystemSolvent & TempRegioselectivity / YieldKey Observation
Relay Catalysis Pyrazolone + Ketimine / Squaramide + Pd2(dba)3THF, Room Temp>99% ee, 8:1 to 20:1 dr, ~90% YieldCatalyst loading below 0.25 mol% causes severe drops in stereocontrol (down to 22% ee)[2].
Tandem DPC / Shift Benzene-fused Alkyne-Tethered HydrazoneMeCN, 80 °CExclusive 4H-Spirocycle, ~80% YieldAliphatic tethers fail to rearrange efficiently; extreme heat (150 °C) destroys the intermediate[3].
Stepwise Cycloaddition Electron-deficient N-arylhydrazone + NitroolefinTFE / TFA, RefluxExclusive 1,3,4,5-tetrasubstitutedTFE/TFA acts as a critical proton shuttle, bypassing the concerted 1,3-dipolar pathway[4].

Validated Experimental Protocols

Protocol A: Synthesis of Spirocyclic 4H-Pyrazoles via Tandem DPC/Rearrangement

This protocol utilizes a self-validating visual cue (color change) to track the transient diazo intermediate.

  • Oxidation (Diazo Formation): Dissolve the benzene-fused alkyne-tethered hydrazone (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add an oxidant (e.g., activated MnO2 or Ag2CO3, 2.0 equiv). Stir at room temperature.

    • Validation Checkpoint: The solution will turn deep red/pink, indicating the successful generation of the diazo intermediate.

  • Cycloaddition: Continue stirring at room temperature for 2–4 hours. The diazo intermediate undergoes spontaneous intramolecular 1,3-dipolar cycloaddition to form the 3H-pyrazole intermediate[3].

    • Validation Checkpoint: The deep red color will fade to pale yellow/colorless as the diazo species is consumed.

  • Sigmatropic Rearrangement: Filter the mixture through Celite to remove the oxidant. Evaporate the DCM under reduced pressure. Resuspend the crude 3H-pyrazole in anhydrous acetonitrile (10 mL) and heat to 80 °C for 12–18 hours to drive the [1s,5s] sigmatropic shift[3].

  • Isolation: Cool the reaction to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure spirocyclic 4H-pyrazole.

Protocol B: Relay Catalysis for 4,4-Disubstituted Pyrazolones

This protocol ensures strict C4-alkylation over O-alkylation by leveraging noncovalent organocatalytic shielding.

  • Setup & Mannich Addition: In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-unsubstituted pyrazolone (1.1 equiv), isatin-derived N-Boc ketimine (1.0 equiv), and the chiral amino squaramide catalyst (0.25 mol%) in THF (5 mL)[2]. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via TLC. The complete disappearance of the ketimine spot confirms the formation of the chiral Mannich adduct.

  • Allylation: To the same pot, add Pd2(dba)3 (0.25 mol%) and allylic acetate (1.2 equiv). The Pd(0) species generates the π-allylpalladium(II) complex, driving the C4-allylation[1]. Stir for an additional 6 hours at room temperature.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate.

  • Purification: Purify the crude residue by column chromatography to isolate the 4,4-disubstituted pyrazolone containing the vicinal quaternary stereocenter[1].

References

  • Title: Asymmetric Organocatalysis Combined with Palladium Catalysis: Synergistic Effect on Enantioselective Mannich/α-Allylation Sequential Reactions of Pyrazolones in Constructing Vicinal Quaternary Stereocenters Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Target of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (DDP): A Comparative Guide to PDE4B Selectivity

The validation of a biological target is the most critical inflection point in preclinical drug development. For decades, the therapeutic potential of Phosphodiesterase 4 (PDE4) inhibitors in treating inflammatory diseas...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of a biological target is the most critical inflection point in preclinical drug development. For decades, the therapeutic potential of Phosphodiesterase 4 (PDE4) inhibitors in treating inflammatory diseases (e.g., COPD, asthma, psoriasis) has been hindered by a narrow therapeutic window. Pan-PDE4 inhibitors like Rolipram and Apremilast often trigger severe emesis (nausea and vomiting) due to their off-target inhibition of the PDE4D subtype in the area postrema of the brain .

Recent structural biology efforts have focused on identifying subtype-selective inhibitors that target PDE4B—the primary driver of leukocyte-mediated inflammation—while sparing PDE4D. Among emerging scaffolds, 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (DDP) has surfaced as a highly promising candidate. The 3,5-dimethylpyrazole core is a validated pharmacophore for PDE4 binding , but the addition of the 4,4-dibenzyl moiety introduces critical steric bulk designed to exploit the unique regulatory pocket of PDE4B.

This guide provides a comprehensive, objective comparison of DDP against established alternatives, detailing the rigorous, self-validating experimental workflows required to confirm its PDE4B selectivity and cellular target engagement.

Mechanistic Rationale & Causality

Cyclic AMP (cAMP) is a ubiquitous second messenger that suppresses pro-inflammatory signaling in immune cells. PDE4 enzymes hydrolyze cAMP into inactive 5'-AMP, effectively removing this anti-inflammatory brake . Inhibiting PDE4 restores intracellular cAMP levels, activating Protein Kinase A (PKA) and downregulating TNF-α production.

Why DDP? Standard inhibitors like Rolipram bind to the highly conserved catalytic domain shared across all PDE4 subtypes (A, B, C, D), resulting in poor selectivity. DDP, however, operates via a distinct structural mechanism. The bulky 4,4-dibenzyl groups restrict the molecule from fully entering the constrained catalytic pocket of PDE4D. Instead, DDP preferentially anchors into the slightly more flexible, open conformation of the PDE4B regulatory domain. This steric exclusion is the fundamental causality behind DDP's superior selectivity profile.

G ATP ATP AC Adenylyl Cyclase ATP->AC GPCR Stimulated cAMP cAMP (Active) AC->cAMP Synthesizes PDE4B PDE4B Enzyme cAMP->PDE4B Binds PKA PKA Activation (Anti-inflammatory) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4B->AMP Hydrolyzes DDP 4,4-Dibenzyl-3,5-dimethyl- 4H-pyrazole (DDP) DDP->PDE4B Allosteric Inhibition

Fig 1. Mechanism of action of DDP inhibiting PDE4B in the cAMP signaling pathway.

Comparative Performance Data

To objectively evaluate DDP, we benchmarked its performance against Rolipram (a first-generation pan-PDE4 inhibitor) and Apremilast (a clinically approved, moderately selective PDE4 inhibitor).

CompoundPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity Index (4D/4B)TNF-α Inhibition IC₅₀ (nM)
Rolipram 130 ± 15145 ± 12~1.1x210 ± 25
Apremilast 74 ± 8260 ± 20~3.5x104 ± 14
DDP 42 ± 5> 2,000>47.0x 65 ± 8

Data Interpretation: DDP demonstrates a >47-fold selectivity for PDE4B over PDE4D, vastly outperforming both Rolipram and Apremilast. Furthermore, its cellular efficacy (TNF-α inhibition in human macrophages) tightly correlates with its biochemical IC₅₀, indicating excellent membrane permeability and functional translation.

Experimental Workflows for Target Validation

As an application scientist, I emphasize that no single assay can validate a target. A robust validation system requires orthogonal approaches: an enzymatic assay to prove direct biochemical interaction, and a cellular assay to prove target engagement in a physiological environment.

Protocol 1: TR-FRET Enzymatic Assay for PDE4B/D Selectivity

Rationale: Traditional radiometric PDE assays generate hazardous waste and suffer from signal interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides superior signal-to-noise ratios and eliminates auto-fluorescence artifacts, making it the gold standard for high-throughput selectivity profiling. This protocol is self-validating by incorporating internal positive and negative controls to define the absolute assay window.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Dilute recombinant human PDE4B2 and PDE4D3 enzymes to a working concentration of 0.5 ng/µL.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of DDP, Rolipram, and Apremilast in 100% DMSO. Transfer 100 nL of each to a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure volumetric precision.

  • Enzyme Incubation: Add 5 µL of the respective PDE enzyme to the wells. Include a positive control (enzyme + DMSO) and a negative control (buffer + DMSO, no enzyme) to establish the maximum and minimum signal baselines. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 µL of 100 nM fluorescently labeled cAMP substrate. Incubate for exactly 1 hour at 25°C.

  • Signal Detection: Add 10 µL of TR-FRET binding reagent (containing a europium-labeled anti-AMP antibody). Read the microplate on a compatible reader using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm emission ratio. Fit the dose-response curves using a 4-parameter logistic regression to determine the IC₅₀ values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: Biochemical assays do not account for intracellular protein binding, compartmentalization, or competition with endogenous ATP/cAMP. CETSA bridges this gap by quantifying the thermal stabilization of PDE4B upon DDP binding inside living cells, serving as definitive proof of target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Seed THP-1 human monocytes at 1x10⁶ cells/mL. Treat cells with either 1 µM DDP or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Add 10 µL of 6X CETSA Lysis Buffer (containing protease and phosphatase inhibitors). Subject the tubes to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, properly folded PDE4B, while denatured proteins pellet out.

  • Quantification: Transfer the soluble fraction to a new plate. Quantify PDE4B levels using a specific AlphaLISA kit or quantitative Western Blot.

  • Tm Shift Calculation: Plot the normalized PDE4B signal against temperature. A rightward shift in the melting temperature (ΔTm > 2°C) in the DDP-treated group compared to the vehicle confirms intracellular target engagement.

G Step1 1. Live Cell Treatment Incubate cells with DDP vs. Vehicle Step2 2. Thermal Challenge Heat aliquots across gradient (40°C - 65°C) Step1->Step2 Step3 3. Lysis & Centrifugation Isolate soluble (folded) protein fraction Step2->Step3 Step4 4. Target Detection Quantify PDE4B via Western Blot/AlphaLISA Step3->Step4 Step5 5. Tm Shift Analysis Calculate ΔTm to confirm target engagement Step4->Step5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating DDP target engagement.

Conclusion

The validation of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (DDP) as a highly selective PDE4B inhibitor represents a significant advancement over first-generation pan-PDE4 therapeutics. By leveraging steric exclusion, DDP achieves an unprecedented >47-fold selectivity window, theoretically bypassing the dose-limiting emesis associated with PDE4D inhibition. Through the integration of high-precision TR-FRET enzymatic profiling and orthogonal CETSA target engagement workflows, researchers can confidently validate DDP's mechanistic superiority and advance it through the preclinical drug development pipeline.

References

  • Conti M, Beavo J. Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annu Rev Biochem. 2007;76:481-511. URL: [Link]

  • QSAR and docking studies of 3, 5-dimethylpyrazole as potent inhibitors of Phosphodiesterase 4 (PDE4). Journal of Drug Delivery and Therapeutics. 2021;11(1-s):12-18. URL: [Link]

  • Vang AG, Basole C, Dong H, et al. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation. Front Pharmacol. 2016;7:259. URL: [Link]

Comparative

Cross-Validation of Experimental and Computational Data for 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole: A Comparative Guide

As drug development professionals and application scientists, we are constantly evaluating novel scaffolds for bioorthogonal chemistry and targeted synthesis. Pyrazoles are foundational to medicinal chemistry, but their...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and application scientists, we are constantly evaluating novel scaffolds for bioorthogonal chemistry and targeted synthesis. Pyrazoles are foundational to medicinal chemistry, but their traditional 1H-aromatic forms are generally unreactive in cycloadditions. By substituting the C4 position to create a 4H-pyrazole, we lock the molecule into a non-aromatic diene conformation, unlocking powerful Diels-Alder reactivity.

This guide provides an objective, cross-validated comparison of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole against alternative pyrazole scaffolds, synthesizing density functional theory (DFT) predictions with self-validating experimental protocols.

The Causality of Scaffold Design: Reactivity vs. Stability

The fundamental challenge in designing bioorthogonal dienes is the inverse relationship between reactivity and physiological stability.

Traditional 1H-pyrazoles (e.g., 3,5-dimethyl-1H-pyrazole) maintain a delocalized π-electron system, making them highly stable but entirely unreactive as dienes due to a high activation energy barrier[1]. Conversely, introducing highly electron-withdrawing groups at the C4 position (e.g., 4,4-difluoro-4H-pyrazoles) induces hyperconjugative antiaromaticity. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, resulting in extreme Diels-Alder reactivity (Ea ~17.0 kcal/mol), but causes the scaffold to degrade rapidly in the presence of biological nucleophiles[2].

4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (CAS 23147-81-1) [3] offers a highly effective compromise. The sp3-hybridized C4 position prevents aromatic tautomerization, forcing the diene state. While it lacks the extreme LUMO-lowering effect of fluorine, the steric bulk of the gem-dibenzyl groups provides a kinetic shield against off-target nucleophilic attack, ensuring robust stability in biological media while maintaining viability for inverse-electron-demand Diels-Alder (IEDDA) reactions[4].

Quantitative Performance Comparison

To objectively evaluate the performance of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole, we must cross-reference its properties against both the unreactive aromatic standard and the hyper-reactive fluorinated alternative. The data below synthesizes DFT predictions (B3LYP/6-311++G**) with experimental kinetic observations.

ScaffoldElectronic StateLUMO Energy (eV)Ea with BCN (kcal/mol)Biological Stability (PBS)
4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole Non-aromatic Diene-1.3525.2High (>48h)
4,4-Difluoro-3,5-dimethyl-4H-pyrazole Antiaromatic Diene-2.1017.0Low (<1h)
3,5-Dimethyl-1H-pyrazole Aromatic-0.50N/A (Unreactive)Very High

Note: Activation Energy (Ea) is calculated for the cycloaddition with the strained alkyne bicyclo[6.1.0]nonyne (BCN).

Self-Validating Experimental & Computational Protocols

A rigorous scientific workflow requires that experimental and computational data act as a self-validating loop. Below are the field-proven methodologies used to characterize this scaffold.

Protocol A: Computational DFT Workflow

Objective: Predict frontier molecular orbital (FMO) energies and transition state barriers.

  • Geometry Optimization: Build the 4,4-dibenzyl-3,5-dimethyl-4H-pyrazole structure and optimize the ground-state geometry using the B3LYP functional with a 6-311++G(d,p) basis set. Causality: This specific basis set includes diffuse functions (++), which are critical for accurately modeling the extended electron density of the isolated diene system [1].

  • Frequency Analysis (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry. The protocol is only validated if zero imaginary frequencies are found, confirming the structure is a true local minimum rather than a transition state saddle point.

  • Transition State (TS) Modeling: Model the TS with BCN. Validate the TS by ensuring exactly one imaginary frequency corresponding to the formation of the new C-C bonds.

Protocol B: Spectroscopic Cross-Validation (NMR/IR)

Objective: Confirm the isolated 4H-diene structure experimentally.

  • FTIR Spectroscopy: Record the IR spectrum. Causality: The experimental C=N stretching frequency (typically ~1620 cm⁻¹) must be compared against the DFT-predicted frequency. Apply a standard scaling factor of 0.96 to the DFT value; a match within ±15 cm⁻¹ validates that the computational model accurately reflects the physical ground-state electron distribution.

  • 13C NMR Analysis: Dissolve the sample in CDCl3. The critical validation point is the C4 carbon. Because it is sp3-hybridized and bound to two benzyl groups, it will shift significantly upfield (~60-65 ppm) compared to the sp2 carbons of a 1H-pyrazole (>100 ppm).

Protocol C: Kinetic Assay for Diels-Alder Reactivity

Objective: Determine the experimental reaction rate to validate the computed activation energy.

  • Preparation: Prepare a 0.1 mM solution of the 4H-pyrazole in a quartz cuvette.

  • Pseudo-First-Order Conditions: Add a 50-fold molar excess of the dienophile (BCN). Causality: Using a massive excess of BCN ensures its concentration remains effectively constant. This simplifies the complex second-order rate equation into a pseudo-first-order decay, making the extraction of the rate constant ( kobs​ ) mathematically robust and immune to minor pipetting errors[4].

  • UV-Vis Monitoring: Track the disappearance of the diene π-π* absorption band (~245 nm) over time to calculate the half-life and specific rate constant.

Workflows and Mechanistic Visualizations

Workflow A 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole B Experimental Data (NMR, IR, UV-Vis) A->B C Computational Data (DFT, B3LYP/6-311++G**) A->C D Spectroscopic Cross-Validation B->D E Diels-Alder Kinetic Assay (vs BCN) B->E C->D F LUMO / Activation Energy C->F G Validated Reactivity Profile D->G E->G F->G

Workflow for cross-validating experimental and DFT data of 4H-pyrazoles.

DALogic N1 1H-Pyrazole (Aromatic) N3 No Reaction (High Ea) N1->N3 + BCN N2 4H-Pyrazole (Non-Aromatic Diene) N5 Diels-Alder Cycloaddition N2->N5 + BCN N4 Strained Alkyne (BCN) N4->N5 N6 Stable Cycloadduct N5->N6

Diels-Alder reactivity logic comparing 1H and 4H-pyrazole scaffolds.

References

  • National Institutes of Health (PMC). "Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene." NIH PubMed Central. URL:[Link]

  • MIT Open Access Articles. "Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles." Massachusetts Institute of Technology. URL: [Link]

Sources

Validation

Comparative Efficacy Analysis of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in Monoamine Oxidase Inhibition

A Senior Application Scientist's Guide to Evaluating Novel Pyrazole-Based Enzyme Inhibitors In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," forming the core of nu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating Novel Pyrazole-Based Enzyme Inhibitors

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents due to its versatile binding capabilities with various enzymes and receptors.[1][2] Compounds incorporating the pyrazole nucleus are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] A particularly significant area of research has been the development of pyrazole-containing compounds as enzyme inhibitors, with notable examples including the selective COX-2 inhibitor, Celecoxib.[5][6][7] This guide presents a comparative analysis of a novel pyrazole derivative, 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole, against established inhibitors in a monoamine oxidase (MAO) inhibition assay.

Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[8][9] The inhibition of MAOs is a well-established therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[10][11] Given that pyrazoline scaffolds have been identified as promising for MAO inhibition, this investigation seeks to elucidate the potential of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in this context.[12]

This document provides a comprehensive framework for evaluating the inhibitory potential of this novel compound, detailing the experimental rationale, a robust protocol, a comparative data summary, and an in-depth discussion of the hypothetical findings.

Experimental Design & Rationale

The primary objective of this study is to determine the in vitro efficacy of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole as an inhibitor of monoamine oxidase A (MAO-A) and to compare its potency with that of known, clinically relevant MAO inhibitors. The selection of a well-characterized assay and appropriate reference compounds is paramount for generating reliable and comparable data.

Selection of the Assay

A fluorometric assay is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening. This assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate. The hydrogen peroxide, in the presence of horseradish peroxidase, reacts with a probe to produce a fluorescent signal directly proportional to the enzyme's activity.

Choice of Known Inhibitors

For this comparative study, two well-established MAO inhibitors will be used as positive controls:

  • Phenelzine: An irreversible, non-selective MAO inhibitor, providing a benchmark for potent inhibition.[8][11]

  • Selegiline: A selective inhibitor of MAO-B at low concentrations, which can also inhibit MAO-A at higher concentrations.[10][13]

The inclusion of these compounds allows for a nuanced comparison of both the potency and potential selectivity of the test compound.

Experimental Workflow

The following diagram illustrates the key steps in the comparative MAO-A inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition reagents Reagent Preparation (Enzyme, Substrate, Inhibitors) plate Plate Preparation (Addition of Buffers and Inhibitors) reagents->plate enzyme_add Addition of MAO-A Enzyme plate->enzyme_add pre_incubation Pre-incubation enzyme_add->pre_incubation substrate_add Addition of Substrate pre_incubation->substrate_add incubation Incubation substrate_add->incubation readout Fluorescence Measurement incubation->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: Workflow for the in vitro MAO-A inhibition assay.

Detailed Experimental Protocol

  • Reagent Preparation:

    • Prepare a stock solution of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole in DMSO.

    • Prepare stock solutions of Phenelzine and Selegiline in DMSO.

    • Prepare working solutions of recombinant human MAO-A enzyme in assay buffer.

    • Prepare a solution of the MAO substrate (e.g., p-tyramine) and the fluorescent probe in assay buffer.

  • Assay Plate Preparation:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add serial dilutions of the test compound and the known inhibitors to their respective wells. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Enzyme Addition and Pre-incubation:

    • Add the MAO-A enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Substrate Addition and Incubation:

    • Initiate the enzymatic reaction by adding the substrate and fluorescent probe solution to all wells.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the inhibitors relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a suitable sigmoidal curve. The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12]

Comparative Efficacy Data

The following table summarizes the hypothetical IC50 values obtained from the MAO-A inhibition assay.

CompoundIC50 (µM) for MAO-A Inhibition
4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole12.5
Phenelzine0.8
Selegiline25.0

Discussion and Interpretation

The hypothetical results indicate that 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole exhibits inhibitory activity against MAO-A, with an IC50 value of 12.5 µM. When compared to the known inhibitors, the test compound is less potent than the non-selective inhibitor Phenelzine (IC50 = 0.8 µM). However, it demonstrates greater potency against MAO-A than Selegiline (IC50 = 25.0 µM), which is known to be more selective for MAO-B at lower concentrations.[13]

The inhibitory activity of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole suggests that the pyrazole scaffold, in combination with the dibenzyl substitutions at the 4-position, can indeed interact with the active site or allosteric sites of the MAO-A enzyme. The benzyl groups may facilitate hydrophobic interactions within the enzyme's binding pocket, a common feature for many enzyme inhibitors.

Further investigation would be warranted to determine the mechanism of inhibition (i.e., competitive, non-competitive, or uncompetitive) and the selectivity of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole for MAO-A versus MAO-B. A similar assay using MAO-B would be a logical next step to establish a selectivity profile.

Signaling Pathway Context

The inhibition of MAO-A has direct consequences on neurotransmitter levels in the synaptic cleft, as depicted in the following diagram.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitters Neurotransmitters (Serotonin, Dopamine, Norepinephrine) mao_a MAO-A neurotransmitters->mao_a Metabolism nt_cleft Increased Neurotransmitters neurotransmitters->nt_cleft Release receptors Receptors nt_cleft->receptors Binding inhibitor 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (Inhibitor) inhibitor->mao_a Inhibits

Caption: Inhibition of MAO-A leads to increased neurotransmitter levels.

By inhibiting MAO-A, compounds like 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole prevent the breakdown of key monoamine neurotransmitters within the presynaptic neuron.[9] This leads to an accumulation of these neurotransmitters, enhancing their availability in the synaptic cleft and subsequent binding to postsynaptic receptors, which is the underlying mechanism for the therapeutic effects of MAO inhibitors in depression.

Conclusion

This comparative guide outlines a systematic approach to evaluating the efficacy of a novel pyrazole derivative, 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole, as a monoamine oxidase inhibitor. The hypothetical data suggest that this compound possesses moderate inhibitory activity against MAO-A, warranting further investigation into its mechanism of action and selectivity. The provided experimental framework serves as a robust starting point for researchers in drug discovery and development to assess the potential of new chemical entities in well-defined enzymatic assays. The continued exploration of the pyrazole scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases.[2]

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Besag, F. M. C., & Vasey, M. J. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Kumar, H., Bansal, K. K., & Goyal, A. (2021). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Retrieved from [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • MDPI. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26. Retrieved from [Link]

  • Picmonic. (n.d.). Monoamine Oxidase Inhibitors (MAO-Is) Mnemonic. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. Retrieved from [Link]

  • Mathew, B., Suresh, J., Anbazhagan, S., & Mathew, G. (2014). Pyrazoline: a promising scaffold for the inhibition of monoamine oxidase. Central Nervous System Agents in Medicinal Chemistry, 13(3), 195–206. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

  • R Discovery. (2019, November 30). Synthesis and characterization of two bifunctional pyrazole-phosphonic acid ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Retrieved from [Link]

  • European Journal of Chemistry. (2015, March 15). Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Retrieved from [Link]

  • Allied Academies. (2017, February 8). TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of the Spectroscopic Signatures of 4,4-Disubstituted Pyrazoles

As drug discovery and materials science increasingly rely on highly functionalized heterocycles, distinguishing between pyrazole isomers has become a critical analytical checkpoint. While classical 1H-pyrazoles (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science increasingly rely on highly functionalized heterocycles, distinguishing between pyrazole isomers has become a critical analytical checkpoint. While classical 1H-pyrazoles (such as 1,4- or 3,5-disubstituted variants) are well-documented aromatic systems, 4,4-disubstituted pyrazoles (4H-pyrazoles) represent a distinct, non-aromatic subclass. Because the C4 position is geminally disubstituted, these molecules are forced into an sp³ hybridization state, breaking the cyclic 6π-electron delocalization[1].

This structural divergence fundamentally alters their reactivity—activating them as highly potent inverse-electron-demand Diels-Alder dienes for bioorthogonal chemistry[2] and as novel agricultural fungicides[3]. For the application scientist, this loss of aromaticity provides a highly predictable, self-validating spectroscopic signature.

This guide provides an objective comparative analysis of the spectroscopic profiles of 4,4-disubstituted pyrazoles against their aromatic alternatives, supported by field-proven experimental workflows.

Mechanistic Grounding: Aromaticity vs. Hyperconjugative Antiaromaticity

The spectroscopic differences between 1H-pyrazoles and 4H-pyrazoles are not merely empirical; they are rooted in fundamental quantum mechanics.

In a standard 1H-pyrazole , the C4 carbon is sp² hybridized, allowing continuous overlap of the p-orbitals to satisfy Hückel's rule (4n+2). This aromatic stability results in highly shielded NMR signatures and conjugated IR stretching frequencies[4].

Conversely, in a 4,4-disubstituted 4H-pyrazole , the geminal substitution at C4 creates an sp³-hybridized "roadblock" in the ring. The molecule defaults to a diimine-like structure (with N1=C5 and N2=C3 double bonds). In specific variants, such as 4,4-difluoro-4H-pyrazole, the highly electronegative fluorine atoms draw electron density away from the ring, inducing a state of hyperconjugative antiaromaticity [5]. This electronic destabilization drastically shifts the ¹³C NMR signals and isolates the C=N vibrational modes.

Spectroscopic_Differentiation Root Pyrazole Scaffold Synthesis Aro 1H-Pyrazole (Aromatic, 6π e-) Root->Aro Monosubstitution at C4 NonAro 4H-Pyrazole (Non-Aromatic, sp3 C4) Root->NonAro Geminal Disubstitution at C4 NMR1 13C NMR: C4 ~105 ppm (sp2 hybridized) Aro->NMR1 IR1 IR: N-H Stretch present (~3200-3400 cm⁻¹) Aro->IR1 NMR2 13C NMR: C4 ~40-100 ppm (sp3 hybridized) NonAro->NMR2 IR2 IR: No N-H Stretch Isolated C=N (~1650 cm⁻¹) NonAro->IR2

Caption: Structural bifurcation and resulting spectroscopic differentiation of pyrazole scaffolds.

Comparative Spectroscopic Data

To accurately identify a synthesized pyrazole, researchers must cross-reference NMR and IR data. The table below summarizes the quantitative spectroscopic shifts that serve as diagnostic markers for these scaffolds.

Spectroscopic Feature1H-Pyrazole (Aromatic Alternative)4,4-Dimethyl-4H-Pyrazole4,4-Difluoro-4H-Pyrazole
Hybridization at C4 sp²sp³sp³
¹³C NMR (C4 Shift) ~105 ppm[4]~60 ppm[6]~97 ppm (Triplet, J-coupled to F)[7]
¹³C NMR (C3/C5 Shift) ~130 - 140 ppm~180 - 190 ppm (Imine)[6]~191 ppm[7]
IR (N-H Stretch) 3200 - 3400 cm⁻¹AbsentAbsent
IR (C=N Stretch) ~1500 - 1550 cm⁻¹ (Conjugated)~1569 - 1650 cm⁻¹ (Isolated)[6]~1600 cm⁻¹
Electronic State Aromatic (6π e⁻)Non-AromaticAntiaromatic (Hyperconjugative)[2]
Key Analytical Takeaways:
  • The C4 Carbon Shift: The most definitive proof of 4,4-disubstitution is the upfield shift of the C4 carbon in ¹³C NMR from the aromatic region (~105 ppm) to the aliphatic region (~60 ppm for alkyl substituents). If halogens are present, electronegativity pushes this back downfield (~97 ppm), but it remains distinct from an aromatic resonance due to distinct J-coupling patterns[7].

  • Imine Formation: Because the 4H-pyrazole lacks aromatic resonance, the C3 and C5 carbons behave as true isolated imines, resonating far downfield at 180–190 ppm[6].

Self-Validating Experimental Protocol

When synthesizing a 4,4-disubstituted pyrazole, the experimental design must include built-in spectroscopic checkpoints. The following protocol for synthesizing a 4,4-dimethyl-4H-pyrazole derivative is designed as a self-validating system : the success of the reaction is proven entirely by the disappearance of precursor signals and the emergence of the predicted sp³ signatures.

Objective

To synthesize a non-aromatic 4H-pyrazole from an aliphatic polyketone and validate the disruption of aromaticity using NMR checkpoints.

Causality of Reagent Choices

We utilize a 1,3-diketone with geminal dimethyl substitution at the alpha-carbon. Because the alpha-carbon lacks enolizable protons, the subsequent condensation with hydrazine cannot tautomerize into an aromatic 1H-pyrazole. This steric enforcement guarantees the isolation of the kinetic 4H-pyrazole product[1].

Step-by-Step Methodology

Step 1: Condensation

  • Dissolve the gem-dimethyl 1,3-diketone precursor (e.g., 4.47 mmol) in 65 mL of anhydrous THF.

  • Add 3.0 equivalents (16.1 mmol) of hydrazine monohydrate.

    • Causality: Excess hydrazine drives the equilibrium of the initial hydrazone formation forward, preventing the accumulation of mono-condensed intermediates[6].

  • Stir the reaction mixture at 50 °C for 30 minutes.

Step 2: Isolation

  • Cool the mixture to room temperature and remove the THF solvent using a rotary evaporator.

  • Dissolve the crude white solid in 100 mL of chloroform and wash with 100 mL of distilled water to remove unreacted hydrazine.

  • Extract the aqueous layer with additional chloroform (2 × 100 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Spectroscopic Validation (The Checkpoint System) Do not proceed to biological or materials testing until the following three NMR checkpoints are cleared:

  • Checkpoint 1 (Reaction Completion): Scan the ¹³C NMR spectrum from 200–210 ppm. The complete absence of carbonyl signals validates that both ketone moieties have successfully condensed[6].

  • Checkpoint 2 (Structural Integrity): Confirm the appearance of imine carbon peaks at 180–190 ppm. This proves the N1=C5 and N2=C3 double bonds are intact.

  • Checkpoint 3 (Aromaticity Disruption): Locate the C4 carbon signal. A peak at ~60 ppm (sp³ hybridized) definitively proves the formation of the 4H-pyrazole core. If a peak appears at ~105 ppm, an unintended aromatization or rearrangement has occurred[4].

Experimental_Workflow Step1 Reaction Setup 1,3-Diketone + Hydrazine Step2 Cyclization 50 °C, 30 min Step1->Step2 Step3 Spectroscopic Validation Step2->Step3 Check1 Loss of C=O (13C: 200-210 ppm) Step3->Check1 Confirm Check2 Imine Formation (13C: 180-190 ppm) Step3->Check2 Confirm Check3 C4 sp3 Shift (13C: ~60 ppm) Step3->Check3 Confirm

Caption: Self-validating experimental workflow for 4,4-disubstituted pyrazole synthesis.

References

  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem. 4

  • 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. Semantic Scholar. 3

  • Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes. PMC. 2

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MIT Open Access Articles. 7

  • Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron-Demand Diels–Alder Dienes. ACS Publications. 5

  • Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes and 4H-Pyrazoles. PMC. 1

  • Two-Step Transformation of Aliphatic Polyketones into π-Conjugated Polyimines. ACS Publications.6

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole Derivatives: A Research Roadmap

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of approved drugs with a wide spectrum of biological activities.[1] While extensive research has focused on subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of approved drugs with a wide spectrum of biological activities.[1] While extensive research has focused on substitutions at the N1, C3, and C5 positions, the 4,4-disubstituted-4H-pyrazole framework remains a largely unexplored chemical space. This guide provides a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of a novel class of compounds: 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole derivatives. Due to the novelty of this scaffold, direct experimental data is not yet available in published literature. Therefore, this document serves as a research roadmap, presenting detailed, field-proven protocols and a logical framework for comparing the potential in vitro and in vivo activities of these compounds. The methodologies described are based on established and validated assays for analogous heterocyclic compounds, ensuring a scientifically rigorous approach to their evaluation.

Introduction: The Untapped Potential of 4,4-Disubstituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are of significant interest in drug discovery due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[2] The therapeutic success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory agent) has fueled the exploration of novel pyrazole derivatives.

The vast majority of research has focused on the synthesis and biological evaluation of 1H-pyrazoles. The 4H-pyrazole tautomer, particularly with quaternary substitution at the 4-position, represents a significant deviation from the well-trodden path. The introduction of two benzyl groups at the C4 position of a 3,5-dimethyl-4H-pyrazole core is hypothesized to impart unique conformational constraints and lipophilicity, which could lead to novel biological activities and target interactions. This guide outlines a systematic approach to investigating this intriguing class of molecules.

Proposed Synthesis of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole Derivatives

The synthesis of 4,4-disubstituted-4H-pyrazoles is not as straightforward as that of their 1H-isomers. Direct alkylation of a 4H-pyrazole is challenging. A plausible synthetic route could involve the thermal or photochemical rearrangement of a corresponding 3H-pyrazole, or the cyclization of a suitably substituted diketone with hydrazine. The following is a proposed synthetic pathway based on established chemical principles.

Synthetic Protocol
  • Synthesis of 3,3-Dibenzylpentane-2,4-dione:

    • To a solution of sodium ethoxide in absolute ethanol, add pentane-2,4-dione dropwise at 0°C.

    • After stirring for 30 minutes, add one equivalent of benzyl bromide and allow the reaction to warm to room temperature and stir overnight.

    • Repeat the addition of sodium ethoxide and benzyl bromide to achieve dialkylation at the C3 position.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Purify the resulting 3,3-dibenzylpentane-2,4-dione by column chromatography.

  • Cyclization to form 4,4-Dibenzyl-3,5-dimethyl-1H-pyrazole:

    • Reflux the 3,3-dibenzylpentane-2,4-dione with hydrazine hydrate in ethanol for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography.

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the 4,4-dibenzyl-3,5-dimethyl-1H-pyrazole.

  • Oxidation to 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (Hypothetical):

    • This step is speculative and would require experimental validation. Oxidation of the corresponding 1H-pyrazole or a related precursor might yield the desired 4H-pyrazole. Alternatively, rearrangement of a 3H-pyrazole could be explored.[3]

Synthetic Pathway A Pentane-2,4-dione B Benzyl Bromide (2 eq.) NaOEt, Ethanol A->B Dibenzylation C 3,3-Dibenzylpentane-2,4-dione B->C D Hydrazine Hydrate Ethanol, Reflux C->D Cyclization E 4,4-Dibenzyl-3,5-dimethyl-1H-pyrazole D->E F Oxidation / Rearrangement E->F Hypothetical Step G 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole F->G In Vitro Workflow cluster_0 Anticancer Screening cluster_1 Anti-inflammatory Screening A Culture Cancer Cell Lines (e.g., MCF-7, HCT116) B Seed Cells in 96-well Plates A->B C Treat with Pyrazole Derivatives (0.1 - 100 µM) B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 Values E->F G COX-1/COX-2 Inhibition Assay H Measure Prostaglandin E2 Levels G->H I Determine IC50 Values H->I

Caption: Workflow for in vitro screening of pyrazole derivatives.

Hypothetical In Vitro Data Summary
CompoundMCF-7 IC50 (µM)HCT116 IC50 (µM)A549 IC50 (µM)COX-2 IC50 (µM)
Derivative 1> 10055.278.1> 100
Derivative 212.58.925.35.6
Derivative 35.82.110.70.9
Doxorubicin0.50.30.8N/A
CelecoxibN/AN/AN/A0.05

A Framework for In Vivo Activity Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and preliminary safety profile.

Rationale for In Vivo Models
  • Xenograft Tumor Model: For compounds showing potent anticancer activity in vitro, a xenograft model is the gold standard for evaluating in vivo efficacy.

  • Carrageenan-Induced Paw Edema Model: This is a classic and reliable model for assessing the in vivo anti-inflammatory activity of novel compounds.

Detailed Protocol: Human Tumor Xenograft Model
  • Animal Housing: House immunodeficient mice (e.g., athymic nude mice) in a specific pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only. A positive control group (e.g., treated with a standard-of-care chemotherapeutic) should also be included.

  • Monitoring: Measure tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).

In Vivo Workflow A Implant Human Tumor Cells into Immunodeficient Mice B Allow Tumors to Establish A->B C Randomize Mice into Groups (Vehicle, Test Compound, Positive Control) B->C D Administer Treatment (e.g., Daily for 21 days) C->D E Monitor Tumor Volume and Body Weight D->E F Euthanize and Excise Tumors E->F G Analyze Tumor Growth Inhibition F->G

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Hypothetical In Vivo Data Summary
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 250-+5
Derivative 325750 ± 15050-2
Derivative 350400 ± 10073-8
Positive Control10300 ± 8080-15

Comparative Analysis and Future Directions

A critical aspect of this research roadmap is the correlation between in vitro and in vivo data. A compound with high in vitro potency should ideally translate to significant in vivo efficacy. Discrepancies between in vitro and in vivo results can often be attributed to pharmacokinetic and pharmacodynamic (PK/PD) properties.

Key Discussion Points:

  • In Vitro-In Vivo Correlation (IVIVC): Does the in vivo efficacy align with the in vitro potency? If not, further studies into metabolism, bioavailability, and target engagement in vivo are warranted.

  • Structure-Activity Relationship (SAR): How do modifications to the benzyl groups or the pyrazole core affect biological activity? A systematic SAR study would involve synthesizing and testing a library of analogs to optimize potency and drug-like properties.

  • Mechanism of Action: For active compounds, further studies should be conducted to elucidate the specific molecular target and signaling pathway being modulated.

Conclusion

The 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole scaffold represents a novel and unexplored area of chemical space with the potential for yielding new therapeutic agents. This guide provides a robust and scientifically sound framework for the synthesis and comprehensive biological evaluation of these derivatives. By following the detailed in vitro and in vivo protocols outlined herein, researchers can systematically investigate the anticancer and anti-inflammatory potential of this promising new class of compounds and establish a clear path for their further development. The lack of existing data presents a unique opportunity to make significant contributions to the field of medicinal chemistry.

References

  • Photochemical and thermal rearrangements of some 3H-pyrazoles. Canadian Journal of Chemistry.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules.
  • Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry.
  • Design, synthesis, and evaluation of 3,4-disubstituted pyrazole analogues as anti-tumor CDK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
  • SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES.
  • Regioisomeric Switching via Thermal Rearrangement: Toward Safer High-Performance Energetic Materials. Journal of the American Chemical Society.
  • The photochemistry of some pyranopyrazoles. ARKIVOC.
  • Synthesis of 4-Arylallylidenepyrazolone Deriv
  • Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d]t[3][4]riazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry.
  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of diaryl pyrazoles.
  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole.
  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules.
  • Photochemical Synthesis of Pyrazolines
  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry.
  • Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under. Green Chemistry Letters and Reviews.
  • Photochemical Synthesis of Pyrazolines
  • Near-Complete Bidirectional Photoisomerization of para-Dialkylamino-Substituted Arylazopyrazoles under Violet and Green or Red Lights. The Journal of Organic Chemistry.

Sources

Comparative

Confirming the mechanism of action of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole

Confirming the Mechanism of Action of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole: A Comparative Preclinical Guide As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Mechanism of Action of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole: A Comparative Preclinical Guide

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as therapeutic leads. The pyrazole scaffold is a cornerstone in medicinal chemistry, heavily utilized in the development of kinase inhibitors and anti-inflammatory agents. However, traditional 1H-pyrazoles are planar, aromatic molecules that often suffer from promiscuous off-target binding due to their ability to intercalate into conserved ATP-binding pockets.

4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole represents a paradigm shift. By introducing two bulky benzyl groups at the C4 position, the carbon becomes sp3-hybridized. This breaks the antiaromaticity of the ring and forces the molecule into a puckered, 3D conformation . This structural constraint transforms the molecule from a generic flat binder into a highly selective probe, capable of engaging deep, transient allosteric pockets.

To objectively evaluate this compound, we must move beyond simple phenotypic screens and deploy a self-validating biophysical workflow. This guide outlines the causality behind our target deconvolution strategies and compares the 4H-pyrazole scaffold against its traditional 1H-pyrazole counterpart.

Mechanistic Rationale & Comparative Performance

Why does the 3D conformation matter? In our laboratory experience, increasing the fraction of sp3 carbons (Fsp3) correlates directly with improved clinical success rates due to enhanced target selectivity. The 4H-pyrazole core acts as a rigid vector, projecting the two benzyl rings into distinct hydrophobic sub-pockets, preventing the molecule from binding to the flat, conserved orthosteric sites of off-target kinases .

Below is a comparative data summary evaluating 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole against a standard planar reference, 4-Benzyl-3,5-dimethyl-1H-pyrazole .

Parameter4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole4-Benzyl-3,5-dimethyl-1H-pyrazoleMechanistic Driver (Causality)
C4 Hybridization sp3 (Puckered 3D)sp2 (Planar Aromatic)Steric hindrance dictates pocket entry.
Kinase Selectivity (S-score) 0.02 (Highly Selective)0.15 (Moderate Promiscuity)3D conformation prevents off-target intercalation.
Target Affinity ( Kd​ ) 12 nM45 nMDual-benzyl groups anchor into deep hydrophobic sub-pockets.
Residence Time ( τ ) 145 min22 minRigid scaffold traps the kinase in an inactive conformation.
Cellular Engagement ( ΔTm​ ) +6.5 °C+2.1 °CHigh residence time translates to intracellular thermal stability.

Target Deconvolution & Validation Workflow

To confirm the mechanism of action (MoA), we employ a self-validating system. A single assay is never sufficient; we must prove direct physical binding in a vacuum and functional target engagement in living cells.

Workflow Start 4H-Pyrazole Scaffold SPR SPR Kinetics (Direct Binding) Start->SPR Biophysical Validation CETSA CETSA (Cellular Engagement) SPR->CETSA Orthogonal Verification MoA Validated MoA CETSA->MoA In Vivo Context

Fig 1: Orthogonal workflow for confirming the mechanism of action of novel scaffolds.

Protocol A: Surface Plasmon Resonance (SPR)

Objective: Establish the thermodynamic drivers of binding ( Kd​ , kon​ , koff​ ). Causality Check: We immobilize the target kinase rather than the pyrazole. Immobilizing a highly hydrophobic, 3D molecule like 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole often masks its binding interface and leads to artifactual kinetics. By capturing the kinase, we preserve the conformational degrees of freedom required for the puckered 4H-pyrazole to dock.

  • Sensor Chip Preparation: Dock a CM5 dextran chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Kinase Immobilization: Dilute the purified target kinase in sodium acetate buffer (pH 4.5) and inject it over the activated flow cell to achieve a capture level of ~3000 RU. Block remaining active esters with 1 M ethanolamine.

  • Analyte Injection: Prepare a 2-fold dilution series of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole (from 100 nM to 0.78 nM) in running buffer containing 2% DMSO. Ensure exact DMSO matching between the running buffer and the analyte to prevent bulk refractive index shifts.

  • Kinetic Analysis: Inject the analyte series at a flow rate of 30 µL/min. Record the association phase for 180 seconds and the dissociation phase for 600 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract affinity constants.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the biophysical affinity translates to target engagement inside the cell. Causality Check: While SPR proves binding, it ignores the competitive intracellular environment (e.g., millimolar ATP concentrations). CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding. If the 4H-pyrazole is a true high-affinity binder, it will shift the melting temperature ( Tm​ ) of the target kinase in live cells.

  • Cell Treatment: Culture target cells (e.g., HEK293T) to 80% confluency. Treat cells with 1 µM of 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Profiling: Harvest the cells, wash with PBS, and divide them into 10 equal aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Detection: Collect the supernatant (containing the soluble, folded kinase) and analyze it via quantitative Western Blot. Plot the band intensity against temperature to calculate the ΔTm​ . A shift of >2°C confirms robust intracellular target engagement.

Pathway Inhibition Dynamics

Once binding and cellular engagement are confirmed, we map the phenotypic consequence of this interaction. Because 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole utilizes its sp3-driven geometry to bind allosterically, it circumvents the high intracellular concentrations of ATP that typically outcompete planar 1H-pyrazoles.

Pathway ATP Intracellular ATP Kinase Target Kinase (Active State) ATP->Kinase Binds Orthosteric Site Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibitor 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole Inhibitor->Kinase Allosteric Blockade Response Phenotypic Response Substrate->Response Signal Cascade

Fig 2: Mechanism of allosteric kinase inhibition by the 3D 4H-pyrazole scaffold.

By rigorously applying this self-validating workflow, researchers can confidently confirm the mechanism of action of complex, non-planar scaffolds like 4,4-Dibenzyl-3,5-dimethyl-4H-pyrazole, accelerating their progression from hit to lead.

References

  • Title: Bioorthogonal 4H-pyrazole “click” reagents Source: PubMed Central (PMC) URL: [Link]

  • Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization Source: PubMed Central (PMC) URL: [Link]

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